N-benzyl-4-bromoaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-83-6 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Physicochemical Profile of N-benzyl-4-bromoaniline: A Technical Guide for Drug Development Professionals
Introduction: Strategic Insights into a Versatile Scaffold
N-benzyl-4-bromoaniline is a substituted aromatic amine that presents a compelling scaffold for medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring linked to a benzyl group, offers a unique combination of lipophilicity, hydrogen bonding capability, and sites for synthetic modification. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to anticipate potential formulation and stability challenges. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in both experimental data and established analytical methodologies, to empower researchers in their quest for novel therapeutics and advanced materials.
Core Molecular and Physical Attributes
A thorough understanding of a compound's basic identity and physical state is the foundation of all subsequent characterization.
Identification and Structural Formula
-
IUPAC Name: this compound[1]
-
Synonyms: N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine[2]
-
Molecular Weight: 262.15 g/mol [1]
The structural arrangement of this compound, with its secondary amine linker between two aromatic rings, is key to its properties. The presence of the bromine atom at the para-position of the aniline ring significantly influences the electron density of the ring and provides a handle for further synthetic elaboration through cross-coupling reactions.
Physical State and Appearance
This compound is typically encountered as a solid at room temperature, described as a white to light yellow powder or crystalline solid.[2] However, some suppliers have also listed it as a yellow to pale yellow oil, which may indicate the presence of impurities or polymorphism.[4] For research purposes, ensuring the purity and crystalline nature of the material is paramount for obtaining reproducible physicochemical data.
Melting and Boiling Point
The melting point is a critical indicator of purity and lattice energy. For this compound, a melting point range of 102.0 to 106.0 °C has been reported.[2] A sharp melting point within this range is indicative of high purity.
The boiling point is reported as 155 to 160 °C at a pressure of 1 Torr .[4] It is important to note that distillation at atmospheric pressure is not recommended due to the potential for decomposition at higher temperatures.
Table 1: Summary of Core Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2879-83-6 | [1][3] |
| Molecular Formula | C₁₃H₁₂BrN | [1][3] |
| Molecular Weight | 262.15 g/mol | [1] |
| Physical Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 102.0 - 106.0 °C | [2] |
| Boiling Point | 155 - 160 °C @ 1 Torr | [4] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is an indispensable tool for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.20-7.40 ppm (m, 5H): A multiplet corresponding to the protons of the unsubstituted benzyl ring.
-
δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the bromine atom.
-
δ ~6.55 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the amine group.
-
δ ~4.30 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the benzyl group.
-
δ ~4.10 ppm (br s, 1H): A broad singlet for the amine (-NH-) proton.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ ~147.0 ppm: Quaternary carbon of the bromoaniline ring attached to the nitrogen.
-
δ ~139.0 ppm: Quaternary carbon of the benzyl ring attached to the methylene group.
-
δ ~132.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the bromine.
-
δ ~129.0 ppm: Aromatic CH carbons of the benzyl ring.
-
δ ~127.5 ppm: Aromatic CH carbons of the benzyl ring.
-
δ ~114.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the amine.
-
δ ~110.0 ppm: Quaternary carbon of the bromoaniline ring attached to the bromine.
-
δ ~48.5 ppm: Methylene (-CH₂-) carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. While a specific experimental spectrum is not provided, the expected key absorptions can be inferred from the spectra of related compounds like N-benzylaniline and 4-bromoaniline.[7][8]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
| ~1070 | C-Br Stretch | Aryl Halide |
| ~820 | C-H Bend | p-disubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is available in the PubChem database.[1] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): Peaks at m/z 261 and 263.
-
Loss of Bromine ([M-Br]⁺): A peak at m/z 182.
-
Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).
-
Cleavage at the C-N bond: A fragment at m/z 170/172 corresponding to the bromophenylaminomethyl cation.
Physicochemical Properties in the Context of Drug Development
The following properties are of paramount importance in predicting the behavior of a potential drug candidate in a biological system.
Solubility
Solubility is a critical factor influencing drug absorption and formulation. Based on its structure ("like dissolves like"), this compound is predicted to have:
-
Low solubility in water: The molecule is predominantly hydrophobic due to the two aromatic rings.
-
Good solubility in organic solvents: It is expected to be soluble in solvents like ethanol, methanol, chloroform, and acetone.[9]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A predicted LogP value for this compound is approximately 4.13 .[3] This value suggests that the compound is quite lipophilic.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The secondary amine in this compound is basic. While an experimental pKa value is not available, it is expected to be in the range of other substituted anilines. For context, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the bromine atom would be expected to slightly decrease the basicity (lower the pKa) of the amine compared to unsubstituted N-benzylaniline.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Caption: A logical workflow for the physicochemical characterization of this compound.
Protocol for Melting Point Determination (Capillary Method)
Rationale: The melting point provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range. This method is a pharmacopeial standard.
Methodology:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Protocol for Solubility Determination (Shake-Flask Method)
Rationale: This "gold standard" method directly measures the saturation concentration of the compound in a given solvent, providing essential data for formulation and biopharmaceutical assessment.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Protocol for LogP Determination (Shake-Flask Method)
Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of lipophilicity.
Methodology:
-
Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous buffer in a sealed container.
-
Equilibration: The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: This method determines the pKa by measuring the change in pH of a solution of the amine as it is titrated with a strong acid. This is a direct and accurate method for determining the ionization constant.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.
-
Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Conclusion and Future Directions
This compound possesses a set of physicochemical properties that make it an attractive starting point for further investigation. Its significant lipophilicity suggests good potential for membrane permeability, while its basic amine functionality offers a handle for salt formation to potentially modulate solubility. The bromine substituent provides a key site for synthetic diversification.
For drug development professionals, the data and protocols presented herein serve as a foundational guide. Future work should focus on obtaining precise experimental values for solubility and pKa, as well as exploring the solid-state properties, including an assessment for polymorphism, which can have profound implications for stability, dissolution, and bioavailability. A comprehensive understanding of these physicochemical parameters will ultimately de-risk and accelerate the progression of this compound derivatives from promising scaffolds to viable clinical candidates.
References
- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-benzyl-4-bromoaniline CAS number 2879-83-6
An In-Depth Technical Guide to N-benzyl-4-bromoaniline (CAS No. 2879-83-6): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
This compound is a pivotal chemical intermediate whose strategic importance in organic synthesis and drug discovery cannot be overstated. Characterized by a 4-bromophenyl moiety linked to a benzyl group via a secondary amine, this compound offers a dual-handle molecular architecture. The aryl bromide serves as a versatile anchor for a myriad of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the secondary amine and its adjacent benzyl group provide sites for further functionalization and can play a critical role in modulating the pharmacological properties of derivative compounds. This guide provides an in-depth exploration of this compound, covering its core physicochemical properties, robust synthetic methodologies, key chemical reactivities, and its applications as a scaffold in the development of novel therapeutics. Detailed, field-tested protocols for its synthesis via reductive amination and palladium-catalyzed cross-coupling are presented, offering researchers a practical framework for its preparation and utilization.
Chapter 1: Core Compound Profile
Overview and Significance
This compound, with CAS Registry Number 2879-83-6, is a disubstituted aniline derivative. Its utility in research and development, particularly within medicinal chemistry, stems from its identity as a versatile building block.[1][2] The aniline core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound provides two distinct points for chemical modification.[1] The bromine atom at the para-position is an excellent leaving group for metal-catalyzed cross-coupling reactions, while the secondary amine can be further substituted or can participate in hydrogen bonding interactions within a biological target.[1][2] This unique combination makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs, especially in the synthesis of heterocyclic systems like quinolines and quinazolines, which are frameworks for anticancer and antimalarial agents.[2]
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 2879-83-6 | [3][4][5] |
| Molecular Formula | C₁₃H₁₂BrN | [4][5] |
| Molecular Weight | 262.14 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine | [6] |
| Appearance | White to light yellow powder or crystals | [6] |
| Melting Point | 102.0 - 106.0 °C | [6] |
| Boiling Point | 155 - 160 °C @ 1 Torr | [7] |
| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [7] |
| Refractive Index | 1.665 | [7] |
Chapter 2: Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several reliable pathways. The choice of method often depends on factors such as starting material availability, required scale, and tolerance for specific reagents. Here, we detail two highly effective and widely adopted strategies: reductive amination and the Buchwald-Hartwig amination.
Reductive Amination: A High-Yielding, Direct Approach
This method is arguably the most straightforward and efficient for preparing secondary amines. It involves the condensation of a primary amine (4-bromoaniline) with an aldehyde (benzaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[8] The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the C=N bond of the imine without affecting the carbonyl group of the starting aldehyde.
Mechanistic Rationale: The use of sodium borohydride (NaBH₄) in conjunction with a cation exchange resin like DOWEX® 50WX8 provides an acidic microenvironment that catalyzes imine formation.[9] The resin activates the aldehyde carbonyl for nucleophilic attack by the aniline. Subsequently, NaBH₄, a mild reducing agent, effectively reduces the resulting iminium ion to yield the final product with high selectivity and yield.[9]
Detailed Protocol 2.1.1: One-Pot Reductive Amination of 4-Bromoaniline and Benzaldehyde [9]
-
1. Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 4-bromoaniline (1.72 g, 10 mmol, 1.0 eq.) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq.).
-
2. Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 30 mL) as the solvent, followed by DOWEX® 50WX8 resin (5.0 g). Stir the resulting mixture for 5 minutes at room temperature to facilitate the initial formation of the imine intermediate.
-
3. Reduction: Carefully add sodium borohydride (NaBH₄, 0.38 g, 10 mmol, 1.0 eq.) to the suspension in portions.
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane/Ethyl Acetate 5:1). The reaction is typically complete within 20-30 minutes.
-
5. Work-up and Isolation: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with additional THF (2 x 10 mL). Combine the filtrates and remove the solvent under reduced pressure.
-
6. Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid. A reported yield for this procedure is 93%.[9]
Caption: Workflow for Reductive Amination Synthesis.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For researchers exploring broader substrate scopes or alternative synthetic routes, the Buchwald-Hartwig amination offers a powerful and versatile method for forming C-N bonds.[10][11] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[12] To synthesize this compound, one would couple benzylamine with a di-halogenated benzene, such as 1,4-dibromobenzene.
Mechanistic Rationale: The catalytic cycle is a cornerstone of modern organometallic chemistry.[12] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12] The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.
Detailed Protocol 2.2.1: Buchwald-Hartwig Amination
-
1. Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd), a suitable phosphine ligand such as XPhos (191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 673 mg, 7.0 mmol, 1.4 eq.).
-
2. Reagent Addition: Add 1,4-dibromobenzene (1.18 g, 5.0 mmol, 1.0 eq.) and benzylamine (536 mg, 0.55 mL, 5.0 mmol, 1.0 eq.).
-
3. Solvent Addition: Add anhydrous toluene (25 mL) via syringe.
-
4. Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
5. Monitoring: Monitor the reaction by GC-MS or TLC for the disappearance of the starting materials.
-
6. Work-up and Isolation: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
7. Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.
References
- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 9. redalyc.org [redalyc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
N-benzyl-4-bromoaniline molecular weight and formula
An In-depth Technical Guide to N-benzyl-4-bromoaniline: Properties, Synthesis, and Applications
For the modern researcher and drug development professional, this compound emerges as a versatile intermediate, offering a unique combination of structural features for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic signature, and its applications in the broader context of organic synthesis and medicinal chemistry.
Core Molecular and Physical Properties
This compound is a disubstituted aniline derivative characterized by a benzyl group and a bromine atom attached to the nitrogen and the para position of the aniline ring, respectively. These features make it a valuable building block in synthetic chemistry.
The fundamental properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂BrN | [1][2][3] |
| Molecular Weight | 262.14 g/mol (or 262.15 g/mol ) | [1][2][3] |
| CAS Number | 2879-83-6 | [1][2] |
| Appearance | White to light yellow powder/crystal or liquid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via nucleophilic substitution, leveraging the nucleophilicity of the amine in 4-bromoaniline and an appropriate benzylating agent. The causality behind this choice lies in the high reactivity of the aniline nitrogen towards electrophilic carbons, such as that in benzyl halides.
A common synthetic route involves the reaction of 4-bromoaniline with benzyl chloride or benzyl bromide.[4] Another potential pathway is the reductive amination of benzaldehyde with 4-bromoaniline.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a generalized procedure for the N-alkylation of 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Benzyl chloride (or Benzyl bromide)
-
A weak base (e.g., Sodium bicarbonate, NaHCO₃, or Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile or Ethanol)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in the chosen solvent.
-
Base Addition: Add 1.5-2.0 equivalents of the weak base to the solution. The base acts as a scavenger for the hydrochloric acid (or hydrobromic acid) byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.
-
Addition of Benzylating Agent: Add 1.1 equivalents of benzyl chloride to the mixture dropwise at room temperature while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (the inorganic salt) and wash with a small amount of solvent.
-
Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis and Structural Elucidation
The structure of this compound can be confirmed using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the bromoaniline and benzyl rings. The protons on the benzene ring attached to the nitrogen will appear as two doublets in the aromatic region, characteristic of a para-substituted ring. The five protons of the benzyl group will appear as a multiplet. A singlet corresponding to the two benzylic protons (-CH₂-) and a broad singlet for the N-H proton would also be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the 13 carbon atoms in the molecule, including the benzylic carbon and the distinct aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]
Applications in Research and Drug Development
The true value of this compound lies in its potential as a precursor for more complex molecular architectures. The aniline moiety is a common functional group in many biologically active molecules.[5]
-
Intermediate for Heterocyclic Synthesis: The 2-aminobenzophenone scaffold, which is structurally related, is a key starting point for synthesizing important drug classes like quinolines, acridones, and quinazolines, which are found in anticancer and antimalarial agents.[6]
-
Cross-Coupling Reactions: The bromine atom on the aniline ring is a key functional handle.[7] It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the strategic introduction of various aryl, heteroaryl, or other carbon-based substituents, enabling the rapid diversification of molecular scaffolds in a drug discovery program.[6]
-
Precursor for Biologically Active Molecules: N-benzylated phenethylamines, a related class of compounds, have been extensively studied as potent agonists for serotonin receptors.[8] The N-benzyl group can significantly influence receptor affinity and potency.[8] Similarly, N-benzylaniline derivatives are crucial for manufacturing drugs for various respiratory diseases.[9]
Logical Relationship Diagram
Caption: Key features and applications of this compound.
Safety and Handling
As with its precursor, 4-bromoaniline, this compound should be handled with care. Based on data for 4-bromoaniline, the compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7][10]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from light.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined molecular weight and formula. Its true utility is realized in its application as a versatile building block for creating diverse and complex molecules. The presence of both a reactive bromine atom and a secondary amine allows for sequential, controlled modifications, making it an invaluable tool for researchers in organic synthesis and professionals in the field of drug discovery. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.
References
- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. N-(4-Bromobenzyl)aniline | C13H12BrN | CID 12452126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 5. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. dpublication.com [dpublication.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
A Comprehensive Spectroscopic and Analytical Guide to N-benzyl-4-bromoaniline
Abstract
This technical guide provides an in-depth analysis of the spectral data for N-benzyl-4-bromoaniline (CAS No: 2879-83-6), a key intermediate in various chemical syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the principles behind the experimental choices and interpreting the resulting spectra, this guide serves as a vital resource for the unambiguous identification and characterization of this compound.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular structure and connectivity. For a molecule such as this compound, which possesses distinct aromatic and aliphatic moieties, a multi-faceted spectroscopic approach is essential for unequivocal characterization. This guide delves into the mass, infrared, and nuclear magnetic resonance spectral data, offering not just the data itself, but the rationale behind its interpretation.
Synthesis and Purification: Establishing a Baseline for Analysis
The purity of a sample is critical for obtaining clean and interpretable spectral data. This compound is commonly synthesized via the reductive amination of benzaldehyde with 4-bromoaniline or the nucleophilic substitution of benzyl chloride with 4-bromoaniline.[3]
General Synthesis Protocol (Reductive Amination)
A typical laboratory-scale synthesis involves the reaction of 4-bromoaniline with benzaldehyde to form the corresponding imine (N-benzylideneaniline), which is then reduced to the secondary amine, this compound.[4]
-
Imine Formation: Equimolar amounts of 4-bromoaniline and benzaldehyde are stirred in a suitable solvent (e.g., ethanol or methanol) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Reduction: Upon completion of the imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (0-5 °C).
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
The integrity of the final, purified compound is then confirmed by the spectroscopic methods detailed below.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in the confirmation of its structure.
Experimental Protocol: Electron Ionization (EI)
-
Ionization Method: Electron Ionization (EI) is a standard technique for the analysis of relatively small, thermally stable organic molecules.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
-
Analysis: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 261/263 | ~1:1 ratio | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 182/184 | Variable | [M - C₆H₅CH₂]⁺ |
| 91 | Often high | [C₇H₇]⁺, Tropylium ion |
| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |
Molecular Ion (M⁺): The molecular formula of this compound is C₁₃H₁₂BrN.[1] The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 261 (for ⁷⁹Br) and 263 (for ⁸¹Br).[6]
Key Fragmentation Pathways: The primary fragmentation of this compound under EI conditions involves the cleavage of the C-N and C-C bonds.
Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.
-
Loss of a Benzyl Radical: Cleavage of the N-CH₂ bond results in the formation of a fragment at m/z 182/184, corresponding to the 4-bromoaniline radical cation.
-
Formation of the Tropylium Ion: The most common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion at m/z 91.
-
Loss of a Bromine Radical: While less common, the loss of the bromine radical can lead to a fragment at m/z 182.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Technique: ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.
-
Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.
-
Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.
Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-N, C-H (aromatic and aliphatic), and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3400 - 3300 | Medium | N-H stretch | Secondary amine |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |
| 1600 - 1450 | Strong | C=C stretch | Aromatic rings |
| 1350 - 1250 | Strong | C-N stretch | Aryl amine |
| ~820 | Strong | C-H bend | p-disubstituted benzene |
| 600 - 500 | Medium-Strong | C-Br stretch | Aryl bromide |
The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region is a clear indication of the N-H stretch of the secondary amine. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the two aromatic rings. A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted bromoaniline ring. Finally, the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.
-
Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms and their chemical environment.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the amine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | Multiplet | 5H | C₆H ₅-CH₂ |
| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |
| ~6.60 | Doublet | 2H | Ar-H (ortho to NH) |
| ~4.30 | Singlet | 2H | -CH₂- |
| ~4.10 | Broad Singlet | 1H | -NH - |
The five protons of the unsubstituted benzyl ring typically appear as a multiplet in the range of 7.40-7.20 ppm. The aromatic protons of the 4-bromoaniline moiety appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear downfield (~7.25 ppm), while the protons ortho to the electron-donating amino group are shielded and appear upfield (~6.60 ppm). The two methylene protons of the benzyl group are chemically equivalent and appear as a singlet around 4.30 ppm. The amine proton signal is often broad due to quadrupole broadening and exchange, appearing around 4.10 ppm.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C -NH (bromoaniline ring) |
| ~139 | Quaternary C (benzyl ring) |
| ~132 | C -H (ortho to Br) |
| ~129 | C -H (benzyl ring) |
| ~128 | C -H (benzyl ring) |
| ~127 | C -H (benzyl ring) |
| ~114 | C -H (ortho to NH) |
| ~110 | C -Br |
| ~48 | -C H₂- |
The carbon attached to the nitrogen in the bromoaniline ring is expected to be the most downfield among the aromatic carbons of that ring, appearing around 147 ppm. The carbon bearing the bromine atom is shielded relative to the other aromatic carbons and is expected around 110 ppm. The carbons of the benzyl group will appear in their characteristic regions, with the methylene carbon appearing significantly upfield around 48 ppm.
Figure 2: Workflow for Spectroscopic Characterization.
Conclusion: A Unified Spectroscopic Portrait
The collective data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating characterization of this compound. The molecular weight and bromine isotopic pattern are unequivocally confirmed by MS. The presence of the key secondary amine, aromatic, and alkyl functionalities is verified by IR spectroscopy. Finally, the precise connectivity and chemical environment of each proton and carbon atom are mapped by ¹H and ¹³C NMR spectroscopy. This guide serves as a definitive reference for scientists and researchers, ensuring the accurate identification and utilization of this important chemical intermediate.
References
- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
- 7. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]
- 8. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]
A Technical Guide to Determining the Solubility Profile of N-benzyl-4-bromoaniline in Organic Solvents
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-benzyl-4-bromoaniline. Given the scarcity of pre-existing public data for this specific compound, this document emphasizes the establishment of a robust experimental protocol. It integrates theoretical principles of solubility with a field-proven, step-by-step methodology for empirical measurement. The core of this guide is the isothermal shake-flask method, a reliable technique for determining thermodynamic solubility.[1][2][3] We detail the procedure from solvent selection and slurry preparation to final analytical quantification via UV-Vis spectrophotometry or HPLC. This approach ensures the generation of accurate, reproducible, and scientifically valid solubility data, which is critical for applications in synthesis, purification, formulation, and quality control.
Introduction: The Critical Role of Solubility
This compound (CAS No: 2879-83-6) is an organic compound featuring a molecular structure that incorporates a secondary amine, a phenyl group, and a bromophenyl group.[4] Its physicochemical properties, particularly solubility, are fundamental to its application in various chemical processes.[4] Understanding the solubility of this compound in a range of organic solvents is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.
-
Purification: Processes like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation: For applications in drug development or materials science, solubility dictates the choice of delivery vehicles and the achievable concentration in a final product.
-
Analytical Chemistry: Developing analytical methods, such as by HPLC, requires the compound to be fully dissolved in the mobile phase.[5]
This guide serves as a practical manual for establishing the solubility profile of this compound from first principles.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7]
2.1. Structural Analysis of this compound
To predict its solubility behavior, we must analyze the structure of this compound (Molecular Formula: C₁₃H₁₂BrN, Molecular Weight: 262.145 g/mol ).[8]
-
Nonpolar Regions: The molecule possesses two bulky aromatic rings (the benzyl group and the bromophenyl group). These regions are hydrophobic and will interact favorably with nonpolar solvents through van der Waals forces.
-
Polar Regions:
-
The secondary amine (-NH-) group can act as a hydrogen bond donor, allowing for specific interactions with polar protic solvents (e.g., alcohols).
-
The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.
-
The bromine atom, while part of a relatively nonpolar C-Br bond, contributes to the overall polarizability of the molecule.
-
2.2. Predicted Solubility Trends
Based on this mixed polarity, we can hypothesize the following solubility trends:
-
High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can accommodate both the polar amine group and the nonpolar aromatic rings.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the large nonpolar structure may limit high solubility. It is also expected to be soluble in non-polar aromatic solvents like toluene, due to the similar aromatic structures.
-
Low to Insoluble: Expected in highly nonpolar aliphatic solvents like hexane, which cannot effectively solvate the polar amine group. Similarly, while its parent compound, 4-bromoaniline, is slightly soluble in water, the addition of the nonpolar benzyl group would likely render this compound insoluble in water.[9][10][11][12]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal shake-flask method .[1][13] This technique ensures that the system reaches equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[1]
3.1. Mandatory Experimental Workflow
The following diagram outlines the logical flow of the shake-flask protocol.
3.2. Detailed Step-by-Step Protocol
A. Materials and Equipment
-
This compound (purity ≥ 97%)[8]
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
B. Preparation of Calibration Curve
-
Rationale: A calibration curve is essential for converting an instrumental signal (like absorbance) into a precise concentration.[15][16][17]
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Perform a series of serial dilutions to create at least five standard solutions with concentrations that bracket the expected solubility.[16]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound, or inject onto an HPLC and record the peak area.[15][18]
-
Plot absorbance (or peak area) versus concentration. The resulting linear regression will provide an equation (y = mx + b) to calculate the concentration of unknown samples.[16]
-
C. Shake-Flask Procedure
-
Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[1]
-
Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 °C).
-
Agitate the vials for at least 24 hours.[2][3] This extended time is critical to ensure true thermodynamic equilibrium is reached. Shorter durations may result in an underestimation of solubility.
-
After equilibration, remove the vials and let them stand for at least one hour to allow the excess solid to sediment.
-
Carefully remove an aliquot of the clear supernatant. This is the saturated solution. Causality: It is critical not to disturb the solid pellet. Phase separation is best achieved by either:
-
Centrifugation: Centrifuge the vial to firmly pellet the solid before taking the supernatant.
-
Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., PTFE) to draw the supernatant.
-
-
Accurately dilute the saturated supernatant with fresh solvent to a concentration that falls within the linear range of your calibration curve. A precise dilution factor is required (e.g., 1:10 or 1:100).
-
Measure the concentration of the diluted sample using the previously prepared calibration curve via UV-Vis or HPLC.[19]
-
Calculate the original solubility using the formula:
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The temperature at which the measurements were made must always be specified.
Table 1: Hypothetical Solubility Profile of this compound at 25.0 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Nonpolar | n-Hexane | 0.1 | < 1.0 | < 0.004 | Practically Insoluble |
| Toluene | 2.4 | ~45.0 | ~0.172 | Soluble | |
| Polar Aprotic | Diethyl Ether | 2.8 | ~60.0 | ~0.229 | Soluble |
| Ethyl Acetate | 4.4 | ~150.0 | ~0.572 | Freely Soluble | |
| Acetone | 5.1 | ~200.0 | ~0.763 | Very Soluble | |
| Polar Protic | Ethanol | 4.3 | ~90.0 | ~0.343 | Soluble |
| Methanol | 5.1 | ~75.0 | ~0.286 | Soluble |
*Note: The values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.
Conclusion
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
- 8. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-bromoaniline [chemister.ru]
- 11. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 12. reddit.com [reddit.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. microbiozindia.com [microbiozindia.com]
- 18. researchgate.net [researchgate.net]
- 19. sciforum.net [sciforum.net]
An In-Depth Technical Guide to the Discovery and History of N-benzyl-4-bromoaniline
Abstract
This technical guide provides a comprehensive overview of N-benzyl-4-bromoaniline, a halogenated secondary aromatic amine of interest in synthetic and medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the historical literature, its existence is a logical extension of the well-established principles of N-alkylation of aromatic amines, a cornerstone of organic synthesis. This guide will delve into the historical context of its synthesis, detail modern and classical laboratory-scale preparation, provide key characterization data, and explore its current and potential applications for researchers, scientists, and drug development professionals.
Historical Context and Conceptual Discovery
The conceptual discovery of this compound is intrinsically linked to the broader history of amine alkylation. The direct N-alkylation of anilines with alkyl halides has been a fundamental transformation in organic chemistry for over a century. Early methods often involved heating an aniline with an alkyl halide, which could lead to mixtures of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts.[1]
A significant advancement in the controlled synthesis of secondary amines came with methodologies that utilized a base to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the starting amine and subsequent side reactions. A well-documented procedure for the N-benzylation of aniline, which can be conceptually adapted for 4-bromoaniline, is described in Organic Syntheses, a testament to the long-standing importance of this class of reactions.[2]
The synthesis of this compound itself likely emerged from the systematic exploration of aniline derivatives for various applications, including dyestuffs, and later, pharmaceuticals and materials science. The presence of the bromine atom on the aniline ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, a feature that has become increasingly important in modern drug discovery.
Synthesis of this compound
The preparation of this compound can be approached through several well-established synthetic routes. The most common and direct method is the nucleophilic substitution of a benzyl halide with 4-bromoaniline.
Precursor Synthesis: 4-Bromoaniline
The starting material, 4-bromoaniline, is typically synthesized from aniline. Due to the high reactivity of the aniline ring towards electrophilic substitution, direct bromination often leads to polysubstituted products. To achieve mono-substitution at the para-position, a protection-deprotection strategy is commonly employed. The amino group is first acylated to form acetanilide, which deactivates the ring and sterically hinders the ortho positions, favoring para-bromination. The resulting 4-bromoacetanilide is then hydrolyzed to yield 4-bromoaniline.[3]
Experimental Protocol: Synthesis of 4-Bromoaniline from Aniline (Two-Step)
Step 1: Acetylation of Aniline
-
In a fume hood, combine aniline (10.0 g, 0.107 mol) and acetic anhydride (12.0 mL, 0.128 mol) in a 250 mL flask.
-
Gently warm the mixture on a steam bath for 10-15 minutes.
-
Pour the warm mixture into 250 mL of cold water while stirring vigorously to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide and Hydrolysis
-
Dissolve the dried acetanilide (10.0 g, 0.074 mol) in glacial acetic acid (40 mL) in a 250 mL flask.
-
In a separate container, dissolve bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the stirred acetanilide solution at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Pour the reaction mixture into 400 mL of cold water to precipitate the 4-bromoacetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To the crude 4-bromoacetanilide in a round-bottom flask, add 50 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for 1-2 hours until the solid has dissolved.
-
Cool the reaction mixture to room temperature, which should cause the 4-bromoaniline to precipitate.
-
Collect the 4-bromoaniline by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to afford the purified product.
N-Benzylation of 4-Bromoaniline
The direct N-benzylation of 4-bromoaniline with benzyl chloride or benzyl bromide is an effective method for synthesizing the title compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric or hydrobromic acid formed. A modification of the classical Vogel's method is often employed for the N-alkylation of anilines.[4]
Experimental Protocol: Synthesis of this compound
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromoaniline (17.2 g, 0.1 mol), sodium bicarbonate (10.5 g, 0.125 mol), and 50 mL of water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride (12.7 g, 0.1 mol) from the dropping funnel over a period of 1.5 to 2 hours.
-
After the addition is complete, continue heating and stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, wash it with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess aniline (if any) and other volatile components by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane.
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BrN | [5] |
| Molecular Weight | 262.14 g/mol | [5] |
| CAS Number | 2879-83-6 | [6] |
| Boiling Point | 155-160 °C at 1 Torr | [7] |
| Appearance | White to light yellow powder/crystal |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of both the bromoaniline and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons and a broad singlet for the amine (-NH-) proton.
-
¹³C NMR (CDCl₃, 75 MHz): The carbon NMR would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield, and a signal for the methylene carbon.
Applications in Research and Development
The bifunctional nature of this compound, possessing a nucleophilic secondary amine and a reactive aryl bromide, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
The N-benzylaniline scaffold is a common motif in a variety of biologically active molecules. The benzyl group can be crucial for activity, and substitutions on this group can significantly influence the biological effect.[8] Furthermore, the bromoaniline moiety is a precursor for numerous pharmaceuticals. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular diversity, a key strategy in modern drug discovery. Derivatives of N-benzyl-anilines have been investigated for a range of biological activities, including:
-
Antimicrobial Agents: Some N-benzyl aniline derivatives have shown potential as inhibitors of enzymes essential for bacterial survival, such as InhA in Mycobacterium tuberculosis.[8]
-
Anticancer Agents: The N-benzyl piperidinol derivatives have been explored as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a target in cancer therapy.[8]
-
Neurological Disorders: The core structure is related to compounds that interact with various receptors in the central nervous system.[9]
Potential Drug Discovery Pathway
Caption: Role of this compound in drug discovery.
Materials Science
Aromatic amines are fundamental building blocks for a variety of polymers and functional materials. The presence of the bromine atom in this compound allows for its incorporation into polymeric structures via polymerization reactions that proceed through aryl-halide coupling mechanisms. This could lead to the development of novel materials with tailored electronic or photophysical properties.
Conclusion
This compound, while not having a celebrated moment of discovery, represents a valuable and versatile chemical entity born from the systematic application of fundamental organic reactions. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its secondary amine and aryl bromide functionalities, ensures its continued relevance as a building block in the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable starting point for the creation of novel compounds with potentially valuable biological and physical properties.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis - Vogel, Arthur Israel: 9780582442504 - AbeBooks [abebooks.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
potential derivatives of N-benzyl-4-bromoaniline
An In-depth Technical Guide to the Synthetic Potential of N-benzyl-4-bromoaniline
Authored by a Senior Application Scientist
Foreword: Beyond the Reagent Shelf—A Molecule of Latent Potential
In the landscape of synthetic chemistry, certain molecules serve not as final products, but as versatile platforms for innovation. This compound is one such scaffold. Its deceptively simple structure, featuring a secondary amine, a strategically placed bromine atom, and two distinct aromatic rings, offers a triumvirate of reactive sites. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple catalog of reactions to explore the strategic and mechanistic considerations behind the derivatization of this powerful intermediate. We will dissect the molecule's reactivity, present field-proven protocols, and connect synthetic pathways to their applications in medicinal chemistry and materials science, providing a comprehensive roadmap for unlocking its full potential.
The Core Scaffold: Understanding the Reactive Landscape of this compound
This compound (CAS No: 2879-83-6) is an aromatic amine whose synthetic utility is derived from three primary reactive zones: the nucleophilic secondary amine, the versatile carbon-bromine bond on the aniline ring, and the electron-rich aromatic systems.[1] The interplay between the electron-donating N-benzyl group and the electron-withdrawing, yet ortho-, para-directing, bromine atom governs the molecule's reactivity profile.
A successful derivatization strategy hinges on selectively targeting one of these sites while understanding its electronic influence on the others. The N-benzyl group not only provides steric bulk but also acts as an activating group for electrophilic substitution on the bromo-aniline ring. Conversely, the bromine atom is an excellent leaving group for a host of powerful cross-coupling reactions.[2]
Figure 1: Key reactive sites on the this compound scaffold.
Strategic Derivatization at the Nitrogen Center (Site A)
The secondary amine is often the first port of call for modification. Reactions at this site can alter the steric and electronic environment, introduce new functionalities, or serve as a protecting group strategy.
N-Alkylation and N-Arylation
Further alkylation transforms the secondary amine into a tertiary amine, a common core in many pharmacologically active compounds. The synthesis of N,N-dibenzyl-4-bromoaniline is a straightforward example, typically achieved by reacting 4-bromoaniline with at least two equivalents of benzyl bromide under basic conditions.[3]
Field-Proven Protocol: Synthesis of N,N-Dibenzyl-4-bromoaniline
-
Reagent Setup: To a solution of 4-bromoaniline (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (2.5 eq).
-
Alkylation: Add benzyl bromide (2.2 eq) dropwise to the stirred suspension at room temperature. The use of excess benzylating agent ensures the reaction proceeds to the tertiary amine.
-
Reaction & Work-up: Heat the mixture to 60-80°C and monitor by TLC until the starting material is consumed. Cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Choices:
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base is chosen to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the substitution reaction.
-
Solvent (DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free to attack the electrophilic benzyl bromide.
N-Acylation: The Schotten-Baumann Approach
Acylation of the nitrogen atom to form an amide is a common strategy to stabilize the amine, alter its electronic properties, or create a precursor for reduction back to a different amine. The Schotten-Baumann reaction is a robust method for this transformation.[4]
Figure 2: Workflow for N-acylation via the Schotten-Baumann reaction.
Harnessing the C-Br Bond: Gateway to Complexity (Site B)
The true power of this compound as a building block is realized through the functionalization of its carbon-bromine bond. This site is a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling is an exceptionally reliable method for forming biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[2] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.
Self-Validating Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: Assemble a flask containing this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), followed by a base like aqueous sodium carbonate (2M solution, 2.0 eq).
-
Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. The reaction is self-validating; successful coupling is often indicated by a color change and can be monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the biaryl product.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst, which is crucial for the catalytic cycle.
-
Biphasic System (Toluene/Water): The organic solvent dissolves the starting materials and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step at the interface.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for synthesizing diarylamines and other complex nitrogen-containing compounds. It involves the palladium-catalyzed coupling of an aryl halide with an amine.
| Reaction Type | Reagents & Conditions | Product Class | Potential Application |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Amines | Liquid Crystals, Pharmaceutical Scaffolds[2] |
| Heck Coupling | Alkene, Pd Catalyst, Base | Stilbene Derivatives | Organic Electronics, Dyes |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl Alkynes | Advanced Materials, Medicinal Chemistry[2] |
| Buchwald-Hartwig | Amine, Pd Catalyst + Ligand (e.g., BINAP), Base | Diaryl/Alkyl-aryl Amines | Organic Light-Emitting Diodes (OLEDs), Agrochemicals |
| Table 1: Summary of Key Cross-Coupling Strategies for Derivatizing Site B. |
Modulating the Aromatic Systems (Site C)
Electrophilic aromatic substitution (EAS) provides a direct route to functionalizing the phenyl rings. The directing effects of the existing substituents are paramount. The N-benzylamino group is a powerful ortho-, para-directing activator, while the bromine atom is a deactivating but ortho-, para-directing group. The combined effect strongly favors substitution at the C2 position, ortho to the amine.
Nitration of the Bromo-Aniline Ring
Introducing a nitro group via EAS opens up a wealth of subsequent chemical transformations, including reduction to an amine or nucleophilic aromatic substitution.
Protocol: Regioselective Nitration
-
Pre-cooling: Dissolve this compound in concentrated sulfuric acid at 0°C. This protonates the amine, transforming it into a deactivating, meta-directing group to prevent unwanted side reactions.
-
Nitrating Agent: Add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Reaction and Quenching: Stir for 1-2 hours, then carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated product, N-benzyl-4-bromo-2-nitroaniline, is collected by filtration, washed with cold water until neutral, and can be recrystallized.
Applications of this compound Derivatives
The derivatives accessible from this scaffold have significant potential across multiple scientific domains.
Medicinal Chemistry
The N-benzylaniline framework is a privileged structure in drug discovery. Notably, N-benzyl substitution on phenethylamine scaffolds, which share structural similarity, has a profound impact on affinity and selectivity for serotonin receptors like 5-HT2A and 5-HT2C.[5][6] This makes derivatives of this compound attractive candidates for developing novel central nervous system agents.[7] Furthermore, 4-bromoaniline derivatives are established intermediates in the synthesis of active compounds for crop protection and pharmaceuticals.[8] The bromine atom can also participate in halogen bonding, a key interaction in modern drug design.[9]
Materials Science
The ability to construct extended conjugated systems via cross-coupling reactions makes these derivatives promising for materials science.[3] For instance, biaryl and stilbene derivatives can be investigated as components of liquid crystals or organic semiconductors.[2] The introduction of polar groups, such as the nitro group, can lead to materials with significant nonlinear optical (NLO) properties, as seen in related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA), a known emitter of THz radiation.[10] Aniline-based structures are also precursors to conductive polymers like polyaniline, and derivatives can be used to tune the properties of these materials.[11]
References
- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Theoretical and Computational Analysis of N-benzyl-4-bromoaniline
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of N-benzyl-4-bromoaniline. The document delineates the molecular structure, synthesis, and spectroscopic characterization of the title compound. A significant portion of this guide is dedicated to a robust computational methodology based on Density Functional Theory (DFT). Detailed protocols for geometry optimization, vibrational frequency analysis, and the exploration of the electronic properties through Frontier Molecular Orbital (HOMO-LUMO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping are presented. The synthesis of theoretical insights with experimental validation is emphasized, offering a self-validating system for researchers, scientists, and professionals in the field of drug development and materials science. All quantitative data and procedural workflows are structured to facilitate direct application and further research.
Introduction: The Significance of this compound
This compound, with the molecular formula C13H12BrN, is a secondary amine that incorporates a bromo-substituted aniline ring and a benzyl group.[1] This molecular architecture makes it a valuable intermediate in organic synthesis.[2] The presence of the bromine atom on the aromatic ring allows for various cross-coupling reactions, while the secondary amine functionality can be further derivatized.[2] Aniline and its derivatives are foundational components in the synthesis of a wide array of biologically active molecules, dyes, and polymers.[3][4] The introduction of a benzyl group can modulate the electronic and steric properties of the aniline moiety, potentially influencing its reactivity and biological interactions.[3]
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the molecular properties of such compounds.[3][5][6] These methods provide profound insights into geometric parameters, vibrational spectra, and electronic characteristics, which are crucial for rationalizing chemical behavior and guiding experimental design.[5] This guide aims to provide a thorough theoretical and computational workflow to characterize this compound, thereby addressing the need for a consolidated technical resource in the scientific literature.
Synthesis and Spectroscopic Characterization
A reliable synthetic protocol is paramount for obtaining this compound for experimental validation of theoretical predictions.
Proposed Synthetic Protocol: N-Alkylation
The synthesis of this compound can be effectively achieved through the direct N-alkylation of 4-bromoaniline with benzyl bromide.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Experimental Protocol:
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline, benzyl bromide, and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, filter to remove the base, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
It is important to note that the formation of the tertiary amine, N,N-dibenzyl-4-bromoaniline, is a possible side reaction.[2][7] Reaction conditions should be optimized to favor the desired secondary amine product.
Spectroscopic Characterization
The synthesized this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.[3]
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structural elucidation.
-
UV-Vis Spectroscopy: This method is employed to study the electronic transitions within the molecule.[3]
Computational Methodology: A DFT-Based Approach
A comprehensive theoretical investigation using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of this compound.
Experimental Protocol: Computational Details
-
Software: All quantum chemical calculations can be performed using the Gaussian suite of programs.[8]
-
Theoretical Level: The geometry of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[3][4] This level of theory has been shown to provide accurate results for similar organic molecules.[4]
-
Vibrational Frequencies: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to aid in the assignment of experimental FT-IR and FT-Raman spectra.[4]
Diagram: Computational Workflow
Caption: A schematic of the computational workflow for the analysis of this compound.
Results and Discussion: Unveiling Molecular Properties
Molecular Geometry Optimization
The initial step in the computational analysis is the optimization of the molecular geometry to find the most stable conformation. The optimized structure will provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data if available from X-ray crystallography.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | Value to be calculated |
| C-N (aniline) | Value to be calculated | |
| N-C (benzyl) | Value to be calculated | |
| Bond Angle | C-N-C | Value to be calculated |
| Br-C-C | Value to be calculated | |
| Dihedral Angle | C-C-N-C | Value to be calculated |
Vibrational Analysis
The calculated vibrational frequencies, after appropriate scaling, can be correlated with the experimental FT-IR and FT-Raman spectra.[4] This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of molecular motion.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Stretch | Value to be calculated | Experimental Value | Experimental Value |
| C-H Stretch (Aromatic) | Value to be calculated | Experimental Value | Experimental Value |
| C-N Stretch | Value to be calculated | Experimental Value | Experimental Value |
| C-Br Stretch | Value to be calculated | Experimental Value | Experimental Value |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9][10] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and kinetic stability.[5] A large HOMO-LUMO gap suggests high stability and low reactivity.[5]
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromoaniline ring, particularly on the nitrogen atom. The LUMO is anticipated to be distributed across the aromatic systems.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| E_HOMO | Value to be calculated |
| E_LUMO | Value to be calculated |
| Energy Gap (ΔE) | Value to be calculated |
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule from computational chemistry calculations.[11] This analysis helps in understanding the distribution of electron density and identifying the relative electronegativity of different atoms in the molecule.[12] It's important to note that Mulliken charges are known to be sensitive to the choice of basis set.[11][12]
Table 4: Calculated Mulliken Atomic Charges (Selected Atoms)
| Atom | Mulliken Charge (a.u.) |
| Br | Value to be calculated |
| N | Value to be calculated |
| C (attached to Br) | Value to be calculated |
| C (attached to N) | Value to be calculated |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[3][13] The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.[10]
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, and also around the bromine atom. The hydrogen atoms of the amine group and the aromatic rings are expected to exhibit positive potential.
Diagram: Molecular Structure and MEP Surface
Caption: Molecular structure and conceptual MEP surface of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By integrating synthetic protocols with advanced computational techniques such as DFT, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The methodologies presented herein provide a robust framework for researchers to predict and rationalize the behavior of this and similar molecules, thereby facilitating their application in drug discovery, materials science, and organic synthesis. The emphasis on a self-validating system, where theoretical predictions are corroborated by experimental data, ensures the scientific rigor and trustworthiness of the findings.
References
- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. gaussian.com [gaussian.com]
- 9. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzyl-4-bromoaniline from 4-bromoaniline
Abstract
This document provides a comprehensive guide for the synthesis of N-benzyl-4-bromoaniline, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials. The primary method detailed is the reductive amination of 4-bromoaniline with benzaldehyde, a robust and high-yielding one-pot reaction. This guide offers in-depth technical details, mechanistic insights, and practical advice to ensure a successful and safe synthesis. An alternative method, direct N-benzylation with benzyl bromide, is also discussed.
Introduction
This compound serves as a versatile building block in organic chemistry. The presence of a secondary amine, a phenyl ring, and a bromo-substituted aniline ring allows for a variety of subsequent chemical transformations. The bromo substituent, for instance, can participate in cross-coupling reactions to introduce new functionalities.
The synthesis of this compound is most commonly and efficiently achieved through reductive amination. This method involves the reaction of 4-bromoaniline with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.[1][2] This one-pot procedure is favored for its efficiency, reduced waste, and often milder reaction conditions compared to other methods.[2] An alternative, though sometimes less selective, approach is the direct N-alkylation of 4-bromoaniline with benzyl bromide.[3]
Reaction Schematics and Mechanism
2.1. Reductive Amination
The reductive amination proceeds in two main steps: the formation of an imine followed by its reduction.
-
Step 1: Imine Formation: 4-bromoaniline, a primary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form the N-benzylidene-4-bromoaniline intermediate.[1][4]
-
Step 2: Reduction: The imine is then reduced to the secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄).[1][5] The hydride from the reducing agent attacks the electrophilic carbon of the C=N bond.[6]
Figure 1: Reaction mechanism for the reductive amination of 4-bromoaniline with benzaldehyde.
2.2. Alternative: Direct N-Benzylation
This method involves the nucleophilic substitution of bromide from benzyl bromide by 4-bromoaniline. A base is typically required to neutralize the HBr formed. A significant drawback is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-4-bromoaniline.[3][7]
Experimental Protocol: Reductive Amination
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 4-Bromoaniline | 98% | Sigma-Aldrich |
| Benzaldehyde | ≥99%, fresh | Sigma-Aldrich |
| Sodium Borohydride | 99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| DOWEX® 50WX8 resin | Hydrogen form | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ||
| Brine (Saturated NaCl) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask | 50 mL | |
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Separatory funnel | 125 mL | |
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 mmol, 172 mg) and benzaldehyde (1.0 mmol, 106 mg, 102 µL) in 3 mL of THF.[8]
-
Catalyst Addition: Add DOWEX® 50WX8 resin (0.5 g) to the solution.[8] Stir the mixture vigorously for 5 minutes at room temperature to facilitate the formation of the imine intermediate.[8]
-
Reduction: Carefully add sodium borohydride (1.0 mmol, 38 mg) to the reaction mixture in portions.[2][8] An effervescence may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (eluent: Hexane/Ethyl Acetate 8:2), observing the disappearance of the starting materials and the formation of the product. The reaction is typically complete within 20-30 minutes.[8]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the DOWEX® resin.
-
Transfer the filtrate to a separatory funnel.
-
Dilute with 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons will appear in the range of δ 6.5-7.4 ppm.
-
The methylene (-CH₂-) protons of the benzyl group will appear as a singlet around δ 4.3 ppm.[9]
-
The N-H proton will appear as a broad singlet.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
FT-IR (KBr):
-
A characteristic N-H stretching vibration will be observed around 3400 cm⁻¹.[8]
-
Safety and Handling
-
4-Bromoaniline: Toxic if swallowed or in contact with skin.[11] May cause respiratory irritation.[11] It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12]
-
Benzaldehyde: Harmful if swallowed.[13] Causes skin and eye irritation.[14] Use in a well-ventilated area and wear appropriate PPE.[13][14]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from open flames and water.
-
General Precautions: Always wear appropriate PPE.[12][13] Perform the reaction in a well-ventilated fume hood.[12][13]
Figure 2: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure reagents are pure and anhydrous. |
| Loss during work-up | Ensure complete extraction and minimize transfers. | |
| Presence of starting materials in the final product | Incomplete reaction | Increase the amount of reducing agent slightly. Ensure efficient stirring. |
| Formation of side products (e.g., dibenzylated product) | Over-alkylation (more common in direct benzylation) | Use a 1:1 stoichiometry of reactants. Reductive amination is less prone to this issue. |
Conclusion
The reductive amination of 4-bromoaniline with benzaldehyde using sodium borohydride and a cation exchange resin like DOWEX® is a highly efficient, rapid, and convenient method for the synthesis of this compound. The protocol outlined provides a reliable procedure for obtaining the desired product in good yield and purity. Adherence to the safety precautions is paramount for the safe execution of this synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. amherst.edu [amherst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 8. redalyc.org [redalyc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. lobachemie.com [lobachemie.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Synthon: N-benzyl-4-bromoaniline as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-benzyl-4-bromoaniline emerges as a highly valuable and versatile building block, offering chemists a unique combination of functionalities within a single, readily accessible molecule. Its structure, featuring a secondary benzylic amine and a brominated aromatic ring, presents two distinct points for chemical modification. This bifunctionality allows for a diverse range of transformations, making it an ideal precursor for the synthesis of pharmaceuticals, functional materials, and complex organic intermediates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The core utility of this compound lies in the orthogonal reactivity of its two key functional groups. The bromo-substituted aniline ring is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] Concurrently, the N-benzyl group can serve as a protecting group or be further functionalized, adding another layer of synthetic versatility.[3] This unique structural arrangement makes this compound a strategic starting point for the synthesis of a wide array of complex molecules, including nitrogen-containing heterocycles and pharmacologically active compounds.[4][5][6]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the electron-rich aniline ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7][8][9]
Buchwald-Hartwig Amination: A Gateway to Complex Triarylamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8][9] this compound can be effectively coupled with a variety of primary and secondary amines to generate unsymmetrical triarylamine derivatives. These products are valuable scaffolds in medicinal chemistry and materials science.
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For electron-rich aryl bromides like this compound, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[10]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general procedure for the coupling of this compound with a representative secondary amine, such as morpholine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 262.15 | 1.0 | 262 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (262 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-N-(4-morpholinophenyl)amine.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12][13] this compound can be coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids or esters to synthesize biaryl and substituted aniline derivatives.[11][14] These products serve as key intermediates in the synthesis of pharmaceuticals and other functional organic molecules.[15]
The catalytic system for the Suzuki-Miyaura coupling typically consists of a palladium catalyst, a phosphine ligand, and a base. The choice of these components can significantly impact the reaction's efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 262.15 | 1.0 | 262 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure N-benzyl-N-phenyl-4-aminobiphenyl.
Synthesis of Nitrogen-Containing Heterocycles: The Path to Carbazoles
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.[5] One notable application is in the synthesis of carbazole alkaloids, which exhibit a range of biological activities.[4]
The synthesis of carbazoles from this compound derivatives can be achieved through an intramolecular C-H amination or an oxidative C-N bond formation.[16] This transformation often involves a palladium-catalyzed cyclization.
Conceptual Workflow: Synthesis of a Carbazole Derivative
The following workflow illustrates a potential synthetic route to a carbazole derivative starting from this compound.
Caption: Synthetic workflow for a carbazole derivative.
Precursor to Pharmacologically Active Molecules
Derivatives of this compound have been investigated for their potential pharmacological activities.[6][17] The N-benzyl aniline scaffold is a common motif in many biologically active molecules.[3][18] By modifying the N-benzyl and the aniline portions of the molecule, libraries of compounds can be synthesized and screened for various biological targets. For example, N-benzyl substituted phenethylamines have been studied as 5-HT2A/2C receptor partial agonists.[6][17]
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound stands out as a versatile and strategically important building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex amines, biaryl compounds, and nitrogen-containing heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this valuable synthon in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
Comprehensive Analytical Characterization of N-benzyl-4-bromoaniline: Protocols and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: N-benzyl-4-bromoaniline is a key intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and materials.[1][2] Its precise chemical structure, purity, and physical properties are critical determinants of its suitability for downstream applications, impacting reaction yields, impurity profiles, and the biological activity of final products. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound, detailing robust protocols for structural elucidation, purity assessment, and thermal analysis. We emphasize the synergistic use of spectroscopic and chromatographic techniques to build a complete and reliable profile of the compound.
Introduction and Physicochemical Profile
This compound (CAS No: 2879-83-6) is a secondary aromatic amine featuring a benzyl group attached to a 4-bromoaniline moiety.[3] This structure offers multiple reactive sites, making it a versatile building block in synthetic chemistry. The presence of the bromine atom, for instance, allows for participation in various cross-coupling reactions, while the secondary amine can be further functionalized.[1]
Before engaging in synthesis or formulation, a thorough characterization of the starting material is paramount. This not only confirms the identity and purity of the compound but also establishes a baseline for quality control throughout the development lifecycle. The fundamental physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2879-83-6 | [3][4] |
| Molecular Formula | C₁₃H₁₂BrN | [3][4] |
| Molecular Weight | 262.15 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 102.0 - 106.0 °C | [5] |
| Boiling Point | 293.1 °C at 760 mmHg | [4] |
| Density | ~1.496 g/cm³ | [4] |
| IUPAC Name | This compound | [3] |
Structural Elucidation and Identity Confirmation
The primary step in characterization is the unambiguous confirmation of the chemical structure. A combination of mass spectrometry and spectroscopic techniques provides orthogonal data points that, when taken together, deliver a high-confidence structural assignment.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique as it provides both chromatographic separation (purity information) and mass data. The key diagnostic feature to look for is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Interpretation:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum of the peak. Look for the molecular ion peaks at m/z 261 and 263.
-
Identify key fragment ions, such as the tropylium ion (m/z 91) from the benzyl group and fragments corresponding to the 4-bromoaniline moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of different proton environments, while ¹³C NMR identifies the number of unique carbon atoms. For this compound, ¹H NMR is particularly useful for confirming the presence of both the benzyl and the 4-bromoaniline substructures and their linkage via the N-H group.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Note: Using DMSO-d₆ can be advantageous for clearly observing the N-H proton signal.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (≥1024 scans).
-
-
Data Interpretation (Expected Signals in CDCl₃):
-
¹H NMR:
-
~7.20-7.40 ppm: Multiplet, 5H (protons of the benzyl ring).
-
~7.25 ppm (doublet): 2H (aromatic protons on the bromoaniline ring ortho to the bromine).
-
~6.60 ppm (doublet): 2H (aromatic protons on the bromoaniline ring ortho to the amine).
-
~4.30 ppm (singlet/doublet): 2H (methylene protons, -CH₂-). May show coupling to the N-H proton.
-
~4.0-5.0 ppm (broad singlet): 1H (amine proton, -NH-). Position can be variable and may exchange with trace water.
-
-
¹³C NMR: Expect approximately 9 unique carbon signals, accounting for the symmetry in the para-substituted ring. Signals for the brominated carbon will be at a lower field (~110-115 ppm). A related compound, 4-bromo-N-(4-bromobenzylidene)aniline, shows phenyl carbon signals between 119 and 151 ppm.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The key is to look for characteristic vibrations. For this compound, the N-H stretch is a critical diagnostic peak, distinguishing it from a tertiary amine.
-
Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: Any standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation (Expected Absorption Bands):
-
~3400 cm⁻¹: Secondary amine N-H stretch (moderate, sharp).
-
3000-3100 cm⁻¹: Aromatic C-H stretch.
-
2850-2950 cm⁻¹: Aliphatic C-H stretch (from the -CH₂- group).
-
~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1300 cm⁻¹: C-N stretching vibration.
-
~1070 cm⁻¹: C-Br stretch.
-
The relationship between these core identification techniques is illustrated below. Each method provides a unique piece of the structural puzzle.
References
- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 2. N-[4-(Benzyloxy)benzyl]-4-bromoaniline Supplier [benchchem.com]
- 3. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 5. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Storage of N-benzyl-4-bromoaniline: A Comprehensive Guide for Researchers
This document provides detailed application notes and protocols for the safe handling and storage of N-benzyl-4-bromoaniline (CAS No: 2879-83-6), a compound increasingly utilized in synthetic organic chemistry and drug discovery. Given the inherent hazards associated with aromatic amines and halogenated compounds, a thorough understanding and strict adherence to safety protocols are paramount for protecting laboratory personnel and the integrity of research. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
Understanding the Hazard Profile of this compound
This compound is a substituted aniline derivative. Its hazard profile is a composite of the risks associated with the aniline moiety, the bromine substituent, and the N-benzyl group. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not extensively documented, a robust hazard assessment can be constructed by examining its structural analogues, primarily 4-bromoaniline and aniline itself.
Anilines are a class of aromatic amines known for their systemic toxicity.[1] A primary concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[1] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[2] Furthermore, many anilines are suspected carcinogens and can be readily absorbed through the skin.[1]
The presence of a bromine atom on the aromatic ring can enhance the compound's reactivity and may contribute to its toxicological profile. Halogenated aromatic compounds can be persistent in the environment and may have unique toxicological properties.
A supplier of this compound has provided the following GHS hazard statements, which should be considered the minimum safety precautions:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
Based on the data for 4-bromoaniline, we can anticipate that this compound is likely harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 2879-83-6 | [3][5] |
| Molecular Formula | C₁₃H₁₂BrN | [6] |
| Molecular Weight | 262.15 g/mol | [3] |
| Appearance | Yellow to pale yellow oil or White to Light yellow powder to crystal | [3][7] |
| Boiling Point | 155 to 160 °C at 1 Torr | [3] |
| Solubility | Insoluble in water | [2] |
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. All work involving this compound, particularly the handling of the pure compound and the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[8][9] The fume hood provides critical protection against the inhalation of vapors and aerosols. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards. A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[8]
Personal Protective Equipment (PPE): Essential for Individual Safety
Appropriate personal protective equipment is mandatory to prevent skin and eye contact. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes of the chemical that can cause serious eye irritation.[3][9] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given that anilines can be absorbed through the skin, glove integrity is critical.[8] Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. In the event of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[9] | To prevent inhalation of harmful vapors. |
Detailed Protocols for Safe Handling
Adherence to meticulous handling procedures is critical to minimize the risk of exposure. The following protocols provide a step-by-step guide for common laboratory manipulations of this compound.
Weighing and Transferring the Compound
This workflow outlines the essential steps for safely weighing and transferring this compound.
Caption: Workflow for weighing and transferring this compound.
Causality in Protocol: Each step is designed to minimize the potential for exposure. Weighing within a fume hood contains any airborne particles or vapors. Promptly closing the source container prevents the release of fumes into the work area. Rinsing the weigh boat ensures accurate transfer of the material and decontaminates the weighing vessel.
Preparation of Solutions
When preparing solutions of this compound, always add the compound to the solvent. This should be done slowly and with stirring to avoid splashing. If the dissolution process is exothermic, the solution should be cooled in an ice bath.
Storage Procedures for this compound
Proper storage is crucial for maintaining the stability of this compound and preventing accidental release or reaction.
-
Container: Store in a tightly sealed, clearly labeled container.[10] The original supplier's container is ideal.
-
Location: Store in a cool, dry, and well-ventilated area.[10] A dedicated cabinet for toxic and organic compounds is recommended.
-
Incompatibilities: Segregate this compound from strong oxidizing agents, acids, and acid chlorides.[4] Aromatic amines can react violently with these substances.
-
Light and Air Sensitivity: While not explicitly stated for this compound, many anilines are sensitive to light and air, which can cause degradation and discoloration.[1] Storing in an amber glass bottle and under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spill Response
The appropriate response to a spill of this compound depends on the size and location of the spill.
Caption: Decision-making workflow for spill response.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.[8] Follow all institutional, local, and national regulations for the disposal of toxic organic waste.
Conclusion
This compound is a valuable reagent in chemical synthesis, but it must be handled with the utmost care. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. P-BROMOANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 6. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. technopharmchem.com [technopharmchem.com]
- 10. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 11. scribd.com [scribd.com]
Application Notes & Protocols for the Scale-Up Synthesis of N-benzyl-4-bromoaniline
Abstract
N-benzyl-4-bromoaniline is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Its structure combines a halogenated aniline, a key pharmacophore, with a benzyl group, offering multiple points for further chemical modification. Transitioning the synthesis of this compound from the laboratory bench to a larger, pilot-plant scale introduces significant challenges related to reaction efficiency, impurity profiles, safety, and cost-effectiveness. This guide provides an in-depth analysis of scalable synthetic strategies, detailed operational protocols, and critical process considerations to enable a safe, efficient, and reproducible scale-up. We will focus on two primary, industrially viable routes: direct N-alkylation and one-pot reductive amination, while also contextualizing the role of modern cross-coupling methodologies.
Strategic Analysis of Synthetic Routes for Scale-Up
The selection of a synthetic route for scale-up is a multi-factorial decision. While laboratory methods may prioritize novelty or yield on a small scale, industrial synthesis places a premium on cost of goods, operational safety, process robustness, and waste management.
1.1. Direct N-Alkylation (Nucleophilic Substitution)
-
Causality: Utilizing a slight excess of the aniline starting material relative to the benzyl halide can suppress this over-alkylation. The choice of base is also critical; weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred on scale over strong organic bases or metal hydrides due to lower cost, easier handling, and simpler work-up procedures.
1.2. Reductive Amination
Reductive amination is a highly efficient and often cleaner alternative that proceeds in two steps, which can typically be performed in one pot:
-
Imine Formation: 4-bromoaniline reacts with benzaldehyde to form an N-benzylidene-4-bromoaniline intermediate (a Schiff base).[5] This is an equilibrium process, and the removal of water is key to driving the reaction to completion.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.
For scale-up, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C) is the most atom-economical reduction method.[6] However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. A more operationally simple, albeit less atom-economical, alternative is the use of chemical reducing agents like sodium borohydride (NaBH₄).[3][7]
1.3. Buchwald-Hartwig Amination
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming C-N bonds.[8][9] This reaction would typically involve coupling benzylamine with 1,4-dibromobenzene using a palladium catalyst and a specialized phosphine ligand.[10][11] While offering excellent functional group tolerance and high yields, this method is generally not the first choice for a simple, unhindered secondary amine like this compound on an industrial scale due to the high cost and environmental impact of the palladium catalyst and ligands.[10]
Table 1: Comparative Analysis of Primary Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 4-Bromoaniline, Benzyl Halide | 4-Bromoaniline, Benzaldehyde | Benzylamine, 1,4-Dibromobenzene |
| Key Challenge | Over-alkylation (dibenzylation) | Water removal (for imine formation) | Catalyst cost and removal |
| Scale-Up Viability | High (cost-effective) | High (clean, but can require specialized equipment) | Moderate (high cost, process complexity) |
| Waste Profile | Halide salts, potential for organic base waste | Water, spent catalyst or borate salts | Precious metals, phosphine oxides |
| Safety Concerns | Benzyl halides are lachrymators | Flammable H₂ gas, pyrophoric catalysts | Expensive and toxic heavy metals |
Scale-Up Protocol 1: Direct N-Alkylation
This protocol is designed for a ~1 kg scale synthesis and prioritizes cost-effective reagents and operational simplicity.
Reaction Mechanism: SN2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. A base is required to neutralize the generated hydrochloric acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
Caption: SN2 mechanism for N-alkylation.
Materials and Equipment
-
Reactor: 50 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Reagents: See Table 2.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, lab coat, safety goggles, face shield. All operations should be performed in a well-ventilated area or fume hood.[12]
Reagent Table
Table 2: Reagent Quantities for Direct N-Alkylation
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 4-Bromoaniline | 172.03 | 6.39 | 1.10 kg (1.1 eq) | Nucleophile |
| Benzyl Chloride | 126.58 | 5.81 | 736 g (0.73 L) (1.0 eq) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.72 | 1.20 kg (1.5 eq) | Base |
| Acetonitrile | 41.05 | - | 15 L | Solvent |
| Toluene | 92.14 | - | 10 L | Extraction Solvent |
| Deionized Water | 18.02 | - | 20 L | Work-up |
| Brine (sat. NaCl) | - | - | 5 L | Work-up |
Step-by-Step Protocol
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with 4-bromoaniline (1.10 kg), potassium carbonate (1.20 kg), and acetonitrile (15 L).
-
Heating: Begin stirring and heat the slurry to 75-80°C. A gentle reflux should be observed.
-
Benzyl Chloride Addition: Slowly add benzyl chloride (736 g) via the addition funnel over 2-3 hours. Causality: A slow addition rate is crucial to maintain temperature control (the reaction is exothermic) and to minimize local high concentrations of the alkylating agent, which helps suppress dibenzylation.
-
Reaction Monitoring: Maintain the reaction at 80°C for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of benzyl chloride is complete.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile (2 x 500 mL) to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure to remove the bulk of the acetonitrile.
-
Aqueous Work-up: To the resulting oil, add toluene (10 L) and deionized water (10 L). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 5 L) and then brine (1 x 5 L). Causality: The water washes remove any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or waxy solid.
-
Purification: Proceed to the purification step (Section 4).
Scale-Up Protocol 2: Reductive Amination
This protocol describes a one-pot synthesis using sodium borohydride, which avoids the need for specialized high-pressure hydrogenation equipment.
Reaction Mechanism
The process involves the acid-catalyzed formation of a Schiff base (imine), followed by the hydride reduction of the C=N bond.
Caption: Two-step mechanism of reductive amination.
Reagent Table
Table 3: Reagent Quantities for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 4-Bromoaniline | 172.03 | 5.81 | 1.00 kg (1.0 eq) | Amine Source |
| Benzaldehyde | 106.12 | 6.10 | 647 g (0.62 L) (1.05 eq) | Carbonyl Source |
| Toluene | 92.14 | - | 15 L | Solvent |
| Acetic Acid | 60.05 | ~0.1 | ~6 g | Catalyst |
| Methanol | 32.04 | - | 5 L | Co-solvent for Reduction |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.32 | 88 g (0.4 eq) | Reducing Agent |
Step-by-Step Protocol
-
Reactor Setup: Equip a 50 L reactor with a Dean-Stark trap, reflux condenser, and overhead stirrer. Inert with nitrogen.
-
Imine Formation: Charge the reactor with 4-bromoaniline (1.00 kg), benzaldehyde (647 g), toluene (15 L), and a catalytic amount of acetic acid (~6 g).
-
Azeotropic Water Removal: Heat the mixture to reflux (~110°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours). Causality: Removing the water byproduct is essential to drive the imine formation equilibrium toward the product, ensuring complete conversion of the starting materials.
-
Cooling: Once imine formation is complete (confirm by TLC/GC), cool the reaction mixture to 0-5°C using an ice bath.
-
Reduction: Slowly add methanol (5 L) to the cooled toluene solution. Caution: This addition should be done carefully as it can be exothermic.
-
NaBH₄ Addition: In a separate vessel, prepare a solution of sodium borohydride (88 g) in a small amount of water with a catalytic amount of NaOH (to stabilize the NaBH₄). Add this solution portion-wise to the reactor, maintaining the internal temperature below 10°C. Caution: Hydrogen gas is evolved during the quench of NaBH₄. Ensure adequate ventilation.
-
Reaction: Stir the reaction at 0-10°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Slowly and carefully quench the reaction by adding deionized water (5 L). Stir for 30 minutes.
-
Work-up and Isolation: Perform the same aqueous work-up, phase separation, washing, and concentration steps as described in Protocol 1 (steps 9-11) to yield the crude product.
Purification and Quality Control
For multi-kilogram quantities, column chromatography is generally not feasible. Recrystallization is the preferred method for purifying solid products at scale.[13]
Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for this compound is a mixture of ethanol and water, or isopropanol.
-
Dissolution: Transfer the crude solid product to a clean, appropriately sized reactor. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added. Stir for 15 minutes at temperature, then filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Slowly cool the clear solution with gentle stirring. The product should begin to crystallize. Once room temperature is reached, the flask can be further cooled in an ice bath to maximize recovery.
-
Isolation: Collect the purified crystals by filtration. Wash the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Quality Control & Analytical Data
The final product should be analyzed to confirm its identity and purity.
Table 4: Typical Analytical Specifications for this compound
| Analysis | Specification | Reference |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 102-106 °C | |
| Purity (by GC/HPLC) | >98.0% | |
| ¹H NMR | Conforms to structure | [14] |
| CAS Number | 2879-83-6 | [15] |
Overall Workflow and Safety Considerations
General Process Flow
Caption: General workflow for scale-up synthesis.
Critical Safety Directives
-
4-Bromoaniline: This compound is toxic if swallowed, inhaled, or in contact with skin. It may cause damage to organs through prolonged exposure. Always handle in a well-ventilated area, wearing appropriate PPE.[16]
-
Benzyl Halides: Benzyl chloride and bromide are potent lachrymators (tear-producing) and are corrosive. Handle only within a fume hood.
-
Flammability: Solvents such as toluene, acetonitrile, and methanol are flammable. Ensure all heating is done using steam or oil baths and that all equipment is properly grounded.
-
Hydrogenation Safety: If using catalytic hydrogenation, a full safety review is required. This includes ensuring the reactor is rated for the intended pressure, proper ventilation for hydrogen, and procedures for safely handling pyrophoric catalysts like palladium on carbon.
References
- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes & Protocols: Industrial Potential of N-benzyl-4-bromoaniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The N-benzyl-4-bromoaniline scaffold is a versatile and privileged structure in modern chemistry, serving as a foundational building block for a diverse range of functional molecules.[1] The unique combination of a secondary amine, a benzyl group, and a reactive bromo-substituted aromatic ring provides multiple sites for synthetic modification, enabling the creation of novel derivatives with tailored properties.[1][2] This guide explores the significant industrial potential of this compound derivatives, focusing on their applications in medicinal chemistry as anticancer and antimicrobial agents, and in materials science as highly effective corrosion inhibitors. Detailed, field-tested protocols for the synthesis and evaluation of representative compounds are provided to empower researchers and drug development professionals to harness the capabilities of this valuable chemical class.
Introduction: The this compound Scaffold
This compound and its derivatives are aromatic amines that have garnered significant interest due to their utility as intermediates in organic synthesis.[1][2] The core structure features several key reactive sites:
-
The Bromine Atom: Situated on the aniline ring, the bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile formation of new carbon-carbon bonds.[1] This enables the straightforward introduction of diverse functionalities to modify the molecule's steric and electronic properties.
-
The Amine Group: The secondary amine is nucleophilic and can be further alkylated, acylated, or incorporated into heterocyclic systems.[2]
-
The Aromatic Rings: Both the aniline and benzyl rings can undergo electrophilic aromatic substitution, offering additional points for molecular elaboration.[2]
This inherent reactivity makes the this compound scaffold a powerful platform for developing complex molecules with specific, high-value industrial applications.
Application in Medicinal Chemistry & Drug Development
The aniline moiety is a common feature in many biologically active molecules, and derivatives of bromoaniline have shown significant promise as both anticancer and antimicrobial agents.[2] Strategic modification of the this compound core has led to the development of potent therapeutic candidates.
This compound Derivatives as Anticancer Agents
Scientific Rationale: Several studies have demonstrated that derivatives incorporating the N-benzyl-bromoaniline structure exhibit potent anti-proliferative activity against various human cancer cell lines. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one, which can be synthesized from bromoaniline precursors, have shown significant efficacy against breast (MCF-7) and lung (A-549) cancer cells.[3] The mechanism often involves the inhibition of key signaling proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[3] The bromo-substituent and the N-benzyl group are often critical for binding to the target protein and eliciting a biological response.
Workflow for Anticancer Agent Synthesis and Evaluation
Caption: Workflow for developing this compound-based anticancer agents.
Protocol 2.1.1: Synthesis of a 1-benzyl-5-bromo-3-(thiazol-2-yl)iminoindolin-2-one Derivative
This protocol is adapted from methodologies for synthesizing bioactive isatin derivatives.[3]
Objective: To synthesize a representative anticancer compound based on the N-benzyl-bromoaniline scaffold.
Materials:
-
5-Bromoisatin
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Thiosemicarbazide
-
2-Bromoacetophenone
-
Ethanol (EtOH)
-
Glacial acetic acid
Procedure:
-
N-Benzylation: To a solution of 5-bromoisatin (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and reflux the mixture for 4-6 hours, monitoring completion by TLC.[3]
-
Rationale: K₂CO₃ acts as a base to deprotonate the isatin nitrogen, facilitating nucleophilic attack on the benzyl bromide in an SN2 reaction.[3] Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Thiosemicarbazone Formation: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. To the crude N-benzyl-5-bromoisatin in ethanol, add thiosemicarbazide (1.2 eq) and a catalytic amount of glacial acetic acid. Reflux for 2-4 hours.[3]
-
Rationale: The acidic catalyst protonates the ketone carbonyl, activating it for nucleophilic attack by the primary amine of thiosemicarbazide to form a thiosemicarbazone intermediate.
-
-
Thiazole Ring Formation (Cyclization): Cool the mixture from Step 2. The thiosemicarbazone product will precipitate. Filter, wash with cold ethanol, and dry. Dissolve the intermediate (1.0 eq) in ethanol and add 2-bromoacetophenone (1.1 eq). Reflux for 6-8 hours.
-
Rationale: This is a classic Hantzsch thiazole synthesis. The sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the α-halo ketone, followed by intramolecular condensation and dehydration to form the stable thiazole ring.
-
-
Purification: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.
Protocol 2.1.2: In-vitro Anticancer Activity Evaluation (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized derivative on a cancer cell line.
Materials:
-
Synthesized this compound derivative
-
Human cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized derivative in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with 100 µL of the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the MTT-containing media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Anticancer Activity Data (Data is illustrative, based on published results for similar compounds[3])
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 |
| Derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 |
| Derivative 12d | MCF-7 (Breast) | 13.92 ± 1.21 |
| Doxorubicin (Control) | MCF-7 (Breast) | < 1.0 |
This compound Derivatives as Antimicrobial Agents
Scientific Rationale: The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Schiff bases and heterocyclic compounds derived from bromoanilines have demonstrated significant antibacterial and antifungal properties.[2][4][5] A Chinese patent describes N-benzyl aniline derivatives as effective antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action for some bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial cell membrane.[6]
Protocol 2.2.1: Synthesis of a 4-bromo-N-benzylideneaniline (Schiff Base) Derivative
This protocol is a standard method for Schiff base synthesis.[7][8]
Objective: To synthesize a simple Schiff base derivative for antimicrobial screening.
Materials:
-
4-Bromoaniline
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution: Dissolve 4-bromoaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Addition: Add the substituted benzaldehyde (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.
-
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated Schiff base product is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and recrystallize from ethanol to obtain pure crystals.
Application in Materials Science: Corrosion Inhibition
Scientific Rationale: Organic compounds containing heteroatoms (N, O, S) and π-electrons are widely used as corrosion inhibitors for metals in acidic or saline environments.[9][10] this compound derivatives, particularly those modified to include isatin or other heterocyclic moieties, have shown excellent potential as corrosion inhibitors for carbon steel.[11][12]
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface.[10] This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption is facilitated by the interaction of lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface.[9]
Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of an inhibitor on a metal surface.
Protocol 3.1: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol is a standard gravimetric method for assessing corrosion inhibition efficiency.[9]
Objective: To quantify the effectiveness of a synthesized this compound derivative as a corrosion inhibitor for mild steel.
Materials:
-
Mild steel coupons (pre-weighed)
-
Corrosive medium: 1 M HCl or 3.5% NaCl solution[12]
-
Synthesized inhibitor compound
-
Acetone, distilled water
-
Abrasive paper (various grits)
Procedure:
-
Coupon Preparation: Mechanically polish mild steel coupons with abrasive papers of increasing grit size, wash thoroughly with distilled water, degrease with acetone, and dry. Accurately weigh each coupon (W₁).
-
Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare a series of test solutions by dissolving the inhibitor at different concentrations (e.g., 100, 200, 300, 400, 500 ppm) in the corrosive medium.
-
Immersion Test: Immerse one prepared coupon into each test solution, including a blank solution (corrosive medium without inhibitor). Ensure the coupons are fully submerged.
-
Exposure: Leave the coupons immersed for a set period (e.g., 5 hours) at a constant temperature.[9]
-
Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, wash with water and a brush to remove corrosion products, rinse with acetone, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated.
-
Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(Wloss_blank - Wloss_inh) / Wloss_blank] x 100 Where:
-
Wloss_blank = Weight loss of the coupon in the blank solution (W₁ - W₂)
-
Wloss_inh = Weight loss of the coupon in the inhibitor solution (W₁ - W₂)
-
-
Table 2: Representative Corrosion Inhibition Data (Data is illustrative, based on published results for similar compounds[9])
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 52.4 | - |
| 100 | 26.8 | 48.9 |
| 200 | 15.1 | 71.2 |
| 300 | 8.9 | 83.0 |
| 400 | 5.6 | 89.3 |
| 500 | 4.0 | 92.5 |
Conclusion and Future Outlook
This compound derivatives represent a class of compounds with significant and diverse industrial applicability. The synthetic accessibility and the multiple points for chemical modification make this scaffold an ideal starting point for generating libraries of novel compounds. In medicinal chemistry, these derivatives are promising candidates for the development of new anticancer and antimicrobial drugs, addressing urgent global health challenges. In materials science, their efficacy as corrosion inhibitors provides a high-value solution for protecting industrial infrastructure. Future research should focus on expanding the structural diversity of these derivatives, exploring their potential in other areas like organic electronics, and conducting in-depth mechanistic studies to fully realize their industrial potential.[2][13]
References
- 1. nbinno.com [nbinno.com]
- 2. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peacta.org [peacta.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-4-bromoaniline
Welcome to the dedicated technical support guide for the synthesis of N-benzyl-4-bromoaniline. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields, improve product purity, and troubleshoot experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal methods for the synthesis of this compound:
-
Reductive Amination: This is a two-step, one-pot reaction involving the initial formation of a Schiff base (imine) from 4-bromoaniline and benzaldehyde. This intermediate is then reduced in situ to the desired secondary amine. This method is often favored for its high selectivity and milder reaction conditions.
-
Direct N-alkylation: This route involves the direct reaction of 4-bromoaniline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. While straightforward, this method can be prone to over-alkylation, leading to the formation of the tertiary amine (N,N-dibenzyl-4-bromoaniline) as a significant byproduct.
Synthetic Pathway Overview
Caption: Primary synthetic routes to this compound.
Q2: Which synthetic route is generally preferred for higher yield and purity?
For achieving high yield and purity, reductive amination is typically the superior method . The primary reason is selectivity. The reaction proceeds through an imine intermediate, which is then selectively reduced. This pathway inherently avoids the issue of over-alkylation that plagues the direct N-alkylation route.[1][2] In direct alkylation, the secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second benzylation, which leads to the undesired tertiary amine byproduct.[3]
Q3: What are the most critical parameters to control for a high-yield reductive amination?
Several factors are crucial for optimizing the yield of a reductive amination reaction:
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in weakly acidic conditions (pH 4-5).[1] This is a delicate balance: the solution must be acidic enough to protonate the carbonyl group, making it more electrophilic for the amine to attack, but not so acidic that the amine starting material is fully protonated and rendered non-nucleophilic.
-
Choice of Reducing Agent: The reducing agent must be selective. It should readily reduce the protonated imine (iminium ion) but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[1] Standard sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting benzaldehyde, lowering the overall yield.[4][5]
-
Stoichiometry: A slight excess of the amine (4-bromoaniline) relative to the aldehyde (benzaldehyde) can help drive the imine formation to completion.
-
Solvent: Anhydrous solvents like methanol, ethanol, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used. The choice of solvent can affect the solubility of reagents and the reaction rate.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (4-bromoaniline and benzaldehyde), the imine intermediate, and the final product. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Poor Quality Reagents | Benzaldehyde is prone to oxidation to benzoic acid on exposure to air. Ensure you are using freshly distilled or a new bottle of benzaldehyde. 4-Bromoaniline can degrade over time; recrystallization may be necessary if it appears discolored. |
| Ineffective Reducing Agent | Hydride reducing agents like NaBH₄ and its derivatives are sensitive to moisture. Ensure the agent is stored in a desiccator and handled under an inert atmosphere if possible. Always use a freshly opened or properly stored container. |
| Incorrect pH (Reductive Amination) | If the pH is too low (<4), the amine is protonated and non-nucleophilic. If the pH is too high (>6), the carbonyl is not sufficiently activated. Add a small amount of a weak acid like acetic acid to catalyze imine formation. |
| Insufficient Reaction Time/Temperature | Some reactions, especially with less reactive substrates, may require longer reaction times or gentle heating. Monitor the reaction by TLC until the starting material is consumed. For direct alkylation, ensure the temperature is sufficient to drive the reaction without causing decomposition. |
| Inefficient Base (Direct Alkylation) | A base is required to neutralize the HBr or HCl formed during the reaction. An inorganic base like potassium carbonate (K₂CO₃) is often used.[6] Ensure the base is anhydrous and present in at least stoichiometric amounts, preferably in slight excess. |
Problem 2: Significant Byproduct Formation
| Potential Cause | Explanation & Recommended Solution |
| Over-Alkylation (Direct N-Alkylation) | The this compound product can react with another molecule of benzyl bromide to form N,N-dibenzyl-4-bromoaniline.[7] Solution: Use 4-bromoaniline as the limiting reagent and add the benzyl bromide slowly to the reaction mixture to maintain its low concentration. Alternatively, switch to the more selective reductive amination method. |
| Aldehyde Side Reactions (Reductive Amination) | If using a non-selective reducing agent like NaBH₄, benzaldehyde can be reduced to benzyl alcohol. Solution: Use a milder, more selective reducing agent like NaBH(OAc)₃, which will preferentially reduce the iminium ion over the aldehyde.[1] |
| Bromine Migration | Under certain conditions, particularly with hydrobromic acid (HBr) present, the bromine atom on the aniline ring can migrate.[7][8] This is less common but can be promoted by acidic conditions. Solution: Ensure the reaction conditions for direct alkylation are sufficiently basic to neutralize any generated acid immediately. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: High-Yield Reductive Amination
This protocol is adapted from standard laboratory procedures for reductive amination.[5][9]
-
Reaction Setup: To a round-bottom flask, add 4-bromoaniline (1.0 eq) and benzaldehyde (1.0 eq). Dissolve the reactants in an anhydrous solvent such as methanol or THF (approx. 0.2 M concentration).
-
Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture to catalyze the imine formation. Stir the reaction at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC.
-
Reduction: Once imine formation is evident, cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine intermediate is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Direct N-Alkylation
This protocol is based on common N-alkylation procedures.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a polar aprotic solvent like acetonitrile or acetone.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Add Alkylating Agent: Add benzyl bromide (0.95 eq) dropwise to the stirred suspension. Note: Using the benzyl bromide as the limiting reagent helps minimize over-alkylation.
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature like 60-80 °C) and stir until the 4-bromoaniline is consumed, as monitored by TLC (typically 4-8 hours).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will likely contain both the desired secondary amine and the tertiary amine byproduct. Purify by column chromatography on silica gel to separate the components.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. DSpace [open.bu.edu]
- 5. redalyc.org [redalyc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-benzyl-4-bromoaniline
Welcome to the technical support center for the synthesis of N-benzyl-4-bromoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during its synthesis. Our focus is on providing actionable, field-tested insights grounded in chemical principles to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is structured as a series of questions you might encounter in the lab. Each answer provides a mechanistic explanation for the problem and a step-by-step guide to its resolution.
Question 1: I ran an N-alkylation of 4-bromoaniline with benzyl bromide. My TLC shows the desired product, but also a significant, less polar spot that I can't get rid of. What is this byproduct?
Answer:
The most probable identity of this less polar byproduct is N,N-dibenzyl-4-bromoaniline . This is a classic case of over-alkylation, a frequent challenge in the N-alkylation of primary anilines.
Mechanistic Explanation: The root cause of this issue lies in the relative nucleophilicity of the starting material and the product. The desired product, this compound (a secondary amine), is often more nucleophilic than the starting 4-bromoaniline (a primary amine). Consequently, once some of the mono-alkylated product is formed, it can effectively compete with the remaining 4-bromoaniline for the benzyl bromide, leading to the formation of the tertiary amine, N,N-dibenzyl-4-bromoaniline.[1][2][3]
Troubleshooting & Optimization Protocol:
-
Adjust Stoichiometry: Employ a molar excess of 4-bromoaniline relative to benzyl bromide (e.g., 2 to 4 equivalents). This statistically favors the reaction of benzyl bromide with the more abundant starting material.[2]
-
Control Reagent Addition: Add the benzyl bromide slowly to the reaction mixture, ideally using a syringe pump over several hours. This maintains a low concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting a second time.[2]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting 4-bromoaniline is consumed to an acceptable level, before significant dibenzylation occurs.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the mono-alkylated product, although it will also slow down the reaction rate.
Diagram: N-Alkylation and Over-Alkylation Pathway
Caption: Competing pathways in the N-alkylation of 4-bromoaniline.
Question 2: I'm using reductive amination to synthesize this compound, but my final product is heavily contaminated with unreacted 4-bromoaniline and benzaldehyde. What went wrong?
Answer:
This issue points to an incomplete or failed formation of the crucial imine intermediate (4-Bromo-N-benzylideneaniline) , or its subsequent hydrolysis back to the starting materials during the reaction or workup.[4][5]
Mechanistic Explanation: Reductive amination is a two-step process occurring in one pot: (1) the condensation of 4-bromoaniline and benzaldehyde to form an imine (a Schiff base), and (2) the reduction of this imine to the final amine product.[6][7] The formation of the imine is a reversible equilibrium reaction that produces water as a byproduct.[5] If this water is not effectively removed or if the reaction does not reach equilibrium, a significant amount of starting material will remain. Furthermore, if the reaction conditions are not anhydrous, the imine can hydrolyze back to the aldehyde and amine, especially under acidic conditions.[4]
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The presence of water will shift the equilibrium away from imine formation.
-
Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture. This will sequester the water produced during imine formation and drive the equilibrium towards the product.[7]
-
Pre-form the Imine: Consider a two-step procedure. First, react the 4-bromoaniline and benzaldehyde, often with azeotropic removal of water using a Dean-Stark apparatus. Once the imine is formed (confirmed by TLC or NMR), then add the reducing agent in a separate step.[7][8]
-
pH Control: The reaction is typically catalyzed by mild acid. However, strongly acidic conditions can protonate the starting amine, making it non-nucleophilic, or promote hydrolysis of the imine. Maintain a weakly acidic pH (around 5-6).[6]
Question 3: My reductive amination reaction worked, but my crude NMR spectrum shows a significant amount of benzyl alcohol. How did this form?
Answer:
The presence of benzyl alcohol indicates that your reducing agent has reduced the unreacted benzaldehyde starting material. This is a common chemoselectivity issue if the wrong reducing agent is chosen or if the reaction conditions are not optimized.
Mechanistic Explanation: The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the imine (or the protonated iminium ion) over the carbonyl group of the aldehyde.[9][10] Strong reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes and imines. If imine formation is slow, the NaBH₄ will readily reduce the more accessible benzaldehyde to benzyl alcohol.
Troubleshooting & Optimization Protocol:
-
Use a Selective Reducing Agent: Switch to a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination because they are much more reactive towards the protonated iminium ion than towards the neutral carbonyl group at weakly acidic pH.[9][10]
-
Staged Addition: If using NaBH₄ is unavoidable, ensure the imine has fully formed before adding the reducing agent. Monitor the reaction by TLC and only add the NaBH₄ after the starting materials have been consumed.
-
Optimize Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the reducing agent to minimize the reduction of any unreacted aldehyde.
Diagram: Reductive Amination Pathways and Side Reactions
Caption: Key steps and potential pitfalls in reductive amination.
Frequently Asked Questions (FAQs)
-
Q: Which synthesis route is generally preferred: N-alkylation or reductive amination?
-
Q: How does the bromine atom on the aniline ring affect the reaction?
-
A: The bromine atom is an electron-withdrawing group. This has two main effects: 1) It decreases the nucleophilicity of the amine nitrogen compared to unsubstituted aniline, potentially slowing the reaction rate. 2) It deactivates the aromatic ring towards electrophilic aromatic substitution, which is generally not a concern in these specific reactions but is a key property of the molecule.[11]
-
-
Q: I have a mixture of the mono- and di-benzylated products. How can I separate them?
-
A: Silica gel column chromatography is the most effective method. The tertiary amine (N,N-dibenzyl-4-bromoaniline) is significantly less polar than the secondary amine (this compound) and will elute first from the column using a non-polar eluent system (e.g., hexane/ethyl acetate).[3]
-
Data Summary Table
| Synthetic Route | Common Side Product(s) | Key Cause | Recommended Solution |
| N-Alkylation | N,N-dibenzyl-4-bromoaniline | Higher nucleophilicity of product | Use excess aniline; slow addition of benzyl bromide.[2] |
| Reductive Amination | Unreacted Starting Materials | Incomplete imine formation; hydrolysis | Use dehydrating agent; ensure anhydrous conditions.[4][7] |
| Reductive Amination | Benzyl Alcohol | Unselective reducing agent | Use NaBH₃CN or NaBH(OAc)₃ instead of NaBH₄.[9] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Optimized for Selectivity)
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromoaniline (1.0 eq), benzaldehyde (1.05 eq), and anhydrous toluene.
-
Add activated 4Å molecular sieves or anhydrous MgSO₄ (approx. 1g per 10 mmol of aniline).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC until the starting aniline spot has largely disappeared.
-
In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous toluene.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC for the formation of the product.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9][12]
Protocol 2: Purification via Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the crude product (dissolved in a minimum amount of dichloromethane or adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% Hexane or a very low percentage of Ethyl Acetate.
-
The less polar N,N-dibenzyl-4-bromoaniline will elute first.
-
Increase the polarity of the eluent (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the desired, more polar this compound.[3]
-
Collect fractions and combine those containing the pure product as determined by TLC analysis.
References
- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DSpace [open.bu.edu]
- 11. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Chromatography Purification of N-benzyl-4-bromoaniline
As a Senior Application Scientist, this guide synthesizes field-proven insights and established chemical principles to address the common challenges encountered during the chromatographic purification of N-benzyl-4-bromoaniline. This document is designed to provide researchers, scientists, and drug development professionals with a robust framework for troubleshooting and optimizing this specific separation.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My product is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A: This is the most common issue when purifying amines on standard silica gel.
-
Causality: The streaking is caused by a strong acid-base interaction between the basic secondary amine of your this compound and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2] This strong, sometimes irreversible, binding leads to poor peak shape and often, low recovery.
-
Solutions:
-
Use a Basic Modifier in the Eluent: The most straightforward solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile tertiary amine, like triethylamine (TEA), to your mobile phase.[3][4] An alternative is to use a solution of ammonia in methanol as a component of a more polar solvent system.[3][5]
-
Switch to an Alternative Stationary Phase: If tailing persists even with a basic modifier, or if your compound is particularly sensitive, consider using a less acidic stationary phase.[6]
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be appropriate.[7][8]
-
Amine-Functionalized Silica: Specialty columns packed with amine-functionalized silica are commercially available and designed specifically to improve the chromatography of basic compounds by masking the acidic silanols.[1]
-
-
Experimental Protocol: TLC Analysis with a Basic Modifier
-
Prepare your standard eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Create a modified eluent by adding 1% triethylamine (TEA) to the standard eluent (e.g., for 10 mL of eluent, add 100 µL of TEA).
-
Spot your crude reaction mixture on two separate TLC plates.
-
Run one plate in the standard eluent and the other in the TEA-modified eluent.
-
Compare the two plates. You should observe a significant reduction in streaking and a slightly higher Rf value for your product on the plate developed with the TEA-modified eluent. This confirms the acid-base interaction was the primary issue.
Q2: I am getting poor separation between my product and a persistent impurity. How can I improve the resolution?
A: Poor resolution is typically due to an unoptimized solvent system or column overloading. First, it's critical to identify the likely impurities.
-
Likely Impurities:
-
4-Bromoaniline (Starting Material): More polar than the product; will have a lower Rf.[9][10]
-
Benzaldehyde or Benzyl Chloride (Starting Material): Less polar than the product; will have a higher Rf.[11]
-
N,N-dibenzyl-4-bromoaniline (Byproduct): Less polar than the product due to the loss of the N-H bond, which is a key site for interaction with silica. It will have a higher Rf.[12][13]
-
-
Solutions:
-
Systematic Solvent Optimization: The goal is to find a solvent system where your product has an Rf value between 0.25 and 0.35 on a TLC plate, with maximal separation from the impurity spots.[14] Use the table below to guide your selection. A gradient elution on the column is often highly effective.[4] Start with a low polarity eluent to wash off non-polar impurities (like the dibenzylated byproduct), then slowly increase the polarity to elute your desired product.
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[14] A good starting point is a ratio of 1:30 to 1:50 for the mass of your crude sample to the mass of the silica gel.[7] For very difficult separations, this may need to be increased to 1:100.
-
Consider Dry Loading: If your crude product has poor solubility in the initial, non-polar eluent, it can broaden the initial band when loaded onto the column, leading to poor separation.[15] Dry loading the sample, where it is pre-adsorbed onto a small amount of silica, ensures a tight, narrow starting band.
-
Data Presentation: Recommended TLC Solvent Systems for Method Development
| Solvent System (v/v) | Polarity | Typical Application & Notes | Citation |
| 5-30% Ethyl Acetate / Hexanes | Low to Medium | The standard workhorse system. Excellent for separating compounds of moderate polarity. A good starting point is 20% EtOAc/Hexanes. | [3][4] |
| 5-20% Diethyl Ether / Hexanes | Low to Medium | Offers different selectivity compared to EtOAc. Useful if EtOAc/Hexanes fails to provide separation. | [3] |
| 10-50% Dichloromethane / Hexanes | Low to Medium | Good for compounds that may have better solubility in DCM. | [7] |
| 1-10% Methanol / Dichloromethane | Medium to High | For more polar compounds that do not move significantly in EtOAc/Hexanes. Use with caution, as >10% MeOH can start to dissolve silica gel. | [3][4] |
| Add 1% Triethylamine to any of the above | N/A | Essential for mitigating tailing of the amine product. | [1][2] |
Q3: My product seems to have decomposed on the column. The collected fractions are discolored, and the yield is very low.
A: Amines can be sensitive to the acidic nature of silica gel and may degrade during the prolonged contact time of a column run.[6]
-
Causality: The acidic silanol groups can catalyze decomposition reactions. Furthermore, aromatic amines can be susceptible to air oxidation, which can be exacerbated by the high surface area of the silica gel.[16]
-
Solutions:
-
Perform a Silica Gel Stability Test: Before running a large-scale column, spot your compound on a TLC plate. After spotting, let the plate sit on the benchtop for 30-60 minutes before eluting. If you observe new spots or significant streaking that wasn't present on an immediately-run plate, your compound is likely unstable on silica.[6]
-
Deactivate the Silica: As mentioned in Q1, using a basic modifier like triethylamine not only prevents tailing but also neutralizes the silica, reducing the likelihood of acid-catalyzed decomposition.[2][4]
-
Use an Alternative Stationary Phase: If decomposition is severe, switching to neutral alumina is the best course of action.[6]
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography (applying pressure to speed up the flow rate) rather than gravity chromatography.
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for my TLC analysis?
-
A: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate (20% EtOAc).[3] Add 1% triethylamine to this mixture to account for the basicity of the amine.[2] Observe the Rf of your product spot. If it is too high (>0.5), decrease the polarity (e.g., to 10% EtOAc). If it is too low (<0.2), increase the polarity (e.g., to 30% EtOAc).
-
-
Q: How do I visualize this compound on a TLC plate?
-
A: this compound contains aromatic rings and is highly conjugated, so it should be strongly visible under short-wave (254 nm) UV light, where it will appear as a dark spot against the fluorescent green background of the plate.[17] Staining with potassium permanganate (KMnO₄) is also effective, as the secondary amine is readily oxidized, but this is a destructive technique.
-
-
Q: My purified product is a white solid according to the literature, but I isolated a yellow or brown oil. What happened?
-
A: This discoloration typically indicates the presence of oxidized impurities. Aromatic amines are prone to air oxidation, which can result in highly colored minor byproducts. To minimize this, try to work quickly, use degassed solvents if possible, and store the final purified product under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q: Can I use reversed-phase chromatography for this purification?
-
A: Yes, reversed-phase (RP) chromatography is a viable option, especially if the compound is proving very difficult to purify via normal-phase. In RP, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5][18] In this system, polar impurities like 4-bromoaniline would elute first, while your more non-polar product would be retained longer.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the chromatographic purification of this compound.
Caption: Troubleshooting workflow for amine purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 11. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 12. N,N-DIBENZYL-4-BROMOANILINE | 65145-14-4 [chemicalbook.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. advion.com [advion.com]
Technical Support Center: Optimizing Reaction Conditions for N-benzyl-4-bromoaniline Formation
Welcome to the technical support center for the synthesis of N-benzyl-4-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each experimental choice. This document provides troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, ranging from suboptimal reaction conditions to reactant degradation. A systematic approach is key to diagnosing the issue.
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. 4-Bromoaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the bromine atom. Consequently, it may require more forcing conditions to react.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition from excessive heating.[1]
-
-
Suboptimal Reagent Stoichiometry: If using a direct N-alkylation approach with a benzyl halide, the stoichiometry is critical.
-
Solution: While a 1:1 ratio is theoretically sufficient, using a slight excess of the benzylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, be aware this can increase the risk of over-alkylation.[2] Conversely, in reductive amination, ensure the reducing agent is added in sufficient molar excess (typically 1.5-2.0 equivalents) to reduce the intermediate imine completely.
-
-
Poor Reagent Quality or Degradation: Benzaldehyde is susceptible to oxidation to benzoic acid, which will not participate in the reaction. Similarly, the reducing agent (e.g., NaBH₄) can decompose if exposed to moisture.
-
Solution: Use freshly distilled benzaldehyde and ensure your reducing agents are stored in a desiccator. Anhydrous solvents are crucial, especially in reductive amination, as water can hydrolyze the imine intermediate and decompose the hydride reagent.[3]
-
-
Loss During Work-up and Purification: The product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used.
-
Solution: During the work-up, ensure the aqueous layer is neutralized or slightly basic before extraction to keep the amine product in its freebase form, which is more soluble in organic solvents. For purification, perform small-scale recrystallization trials to find a solvent system that provides good recovery. A common choice is an ethanol/water mixture.[4]
-
Q2: I'm observing significant amounts of unreacted 4-bromoaniline. How can I drive the reaction to completion?
Observing a large amount of unreacted starting material, even after a prolonged reaction time, points to issues with activation or reaction equilibrium.
-
For Reductive Amination: The equilibrium for imine formation between 4-bromoaniline and benzaldehyde may not be favorable under your current conditions.
-
Solution 1 (Water Removal): The formation of the imine intermediate is a condensation reaction that releases water. Using a Dean-Stark apparatus or adding molecular sieves can remove this water and drive the equilibrium towards the imine product, making it available for reduction.
-
Solution 2 (Acid Catalysis): The reaction can be accelerated by an acid catalyst, which protonates the aldehyde's carbonyl group, making it more electrophilic.
-
Expert Tip: A catalytic amount of acetic acid is often sufficient. However, avoid strong acids or excess quantities, which can fully protonate the aniline's amino group, rendering it non-nucleophilic.[5]
-
-
-
For Direct N-Alkylation: The reaction may be too slow due to the choice of leaving group or base.
-
Solution 2 (Optimize Base): In this Sₙ2 reaction, a base is required to neutralize the hydrohalic acid produced. A weak or sterically hindered base may not be effective. A moderately strong base like potassium carbonate is often a good choice.[7] Using a stronger base like potassium tert-butoxide can also increase the rate but may promote side reactions.[8]
Q3: My final product is contaminated with a di-benzylated side product (N,N-dibenzyl-4-bromoaniline). How can I improve selectivity for the mono-benzylated product?
This is the most common side reaction in direct N-alkylation. It occurs because the product, this compound, is often more nucleophilic than the starting material, 4-bromoaniline, making it more likely to react with the benzylating agent.[1]
-
Control Stoichiometry: This is the most critical factor.
-
Solution: Use a stoichiometric excess of 4-bromoaniline relative to the benzylating agent.[2] This ensures the benzyl halide is more likely to encounter and react with the more abundant primary amine. A ratio of 2:1 or even 3:1 (aniline:halide) can be effective. The unreacted 4-bromoaniline can be removed during purification.
-
-
Adjust Reaction Conditions:
-
Change the Synthetic Route:
-
Solution: Reductive amination is inherently more selective for mono-alkylation.[1][5] The primary amine first reacts with the aldehyde to form an imine, which is then reduced. Since the resulting secondary amine is generally less reactive towards imine formation under these conditions, the reaction effectively stops after one alkylation.
-
Q4: I am having difficulty purifying the final product. What are the likely impurities and what purification strategies are most effective?
Effective purification depends on correctly identifying the potential impurities.
-
Common Impurities:
-
Unreacted 4-bromoaniline
-
Unreacted benzaldehyde or benzyl alcohol (if used in the reaction)
-
N,N-dibenzyl-4-bromoaniline (the over-alkylation product)
-
Benzoic acid (from oxidized benzaldehyde)
-
-
Purification Strategy:
-
Step 1 (Aqueous Wash): Before column chromatography, perform an acidic wash (e.g., with 1M HCl) to remove the basic starting material (4-bromoaniline) and the over-alkylated product. The desired mono-benzylated product will also form a salt and move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. An alkaline wash (e.g., with 1M NaOH) can remove any benzoic acid impurity.
-
Step 2 (Column Chromatography): This is the most effective method for separating the mono-benzylated product from the non-polar di-benzylated product and other impurities.[7] A silica gel column with a gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Step 3 (Recrystallization): After chromatography, recrystallization can be used to obtain a highly pure product.[4] A mixture of ethanol and water is often a good choice. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly to form crystals.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main, highly reliable methods:
-
Reductive Amination: This two-step, one-pot process involves the reaction of 4-bromoaniline with benzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the secondary amine.[5][10] This method is often preferred due to its high selectivity for the mono-alkylated product.
-
Direct N-Alkylation: This is a direct nucleophilic substitution reaction where 4-bromoaniline reacts with a benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a base to neutralize the acid byproduct.[7][11] While straightforward, it can be prone to over-alkylation.[1][2]
A third, more modern approach is the "Borrowing Hydrogen" methodology , which uses benzyl alcohol as the alkylating agent with a transition metal catalyst.[12][13] This is considered a green chemistry approach as the only byproduct is water.
Q2: How do I choose the right solvent for my reaction?
The solvent choice depends on the reaction method.
-
For Reductive Amination: Protic solvents like ethanol or methanol are common as they are suitable for both imine formation and the subsequent reduction with borohydride reagents.[4] Tetrahydrofuran (THF) is also an excellent choice.[14]
-
For Direct N-Alkylation: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are often used as they can accelerate Sₙ2 reactions.[7][15] Toluene is also a viable option, particularly at higher temperatures.[8]
Q3: What is the role of a base in direct N-alkylation, and how do I select the appropriate one?
The base plays a crucial role in direct N-alkylation by neutralizing the hydrohalic acid (HBr or HCl) that is formed as a byproduct. This prevents the acid from protonating the starting aniline, which would render it non-nucleophilic and stop the reaction.
-
Selection Criteria:
-
Inorganic Bases: Mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[7][11] They are inexpensive and easy to remove during the work-up.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but their removal can be more complex.
-
Strong Bases: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to fully deprotonate the aniline first, but this can increase the rate of over-alkylation and is often unnecessary.[8][15]
-
Q4: For reductive amination, which reducing agent is best?
The choice of reducing agent is a balance between reactivity and selectivity.
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, effective.[14] | Can also reduce the starting aldehyde if not handled carefully. |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder and more selective; it preferentially reduces the protonated imine (iminium ion) over the aldehyde.[5] | More toxic (due to cyanide) and expensive. |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective like NaBH₃CN, but less toxic. Very effective in various solvents. | More expensive than NaBH₄. |
For most standard applications, Sodium Borohydride (NaBH₄) is sufficient and cost-effective. If you have issues with aldehyde reduction, switching to STAB is an excellent alternative.[5]
Q5: What are the key safety precautions to consider during this synthesis?
-
4-Bromoaniline: Toxic and a suspected carcinogen. Handle with gloves in a well-ventilated fume hood.
-
Benzyl Halides (Chloride/Bromide): These are lachrymators (cause tearing) and are corrosive. Always handle them in a fume hood.
-
Solvents: Use appropriate ventilation for all organic solvents. Ethers like THF can form explosive peroxides and should be handled with care.
-
Reducing Agents: Hydride reagents like NaBH₄ react violently with water and acids to produce flammable hydrogen gas. Add them slowly to the reaction mixture and quench them carefully.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is adapted from the procedure described by Kanyar et al.[14]
-
To a round-bottomed flask equipped with a magnetic stirrer, add 4-bromoaniline (1.72 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Add 30 mL of tetrahydrofuran (THF) and stir the mixture at room temperature for 10 minutes.
-
Add 0.5 g of DOWEX® 50WX8 resin (or a catalytic amount of acetic acid). Stir for an additional 10 minutes to facilitate imine formation.[14]
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (eluent: Hexane/Ethyl Acetate 5:1). The reaction is typically complete within 1-2 hours.
-
Once complete, carefully quench the reaction by the slow addition of 20 mL of water.
-
Filter the mixture to remove the resin (if used). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 2: Synthesis via Direct N-Alkylation with Benzyl Bromide
This protocol is a modification of general procedures for aniline alkylation.[7]
-
In a round-bottomed flask, combine 4-bromoaniline (3.44 g, 20 mmol), anhydrous potassium carbonate (K₂CO₃) (4.14 g, 30 mmol), and 50 mL of acetone.
-
Heat the mixture to reflux with vigorous stirring.
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise over 30 minutes. Using an excess of the aniline helps to minimize di-benzylation.
-
Continue refluxing and monitor the reaction by TLC. The reaction may take 6-12 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude product will likely contain unreacted 4-bromoaniline. Purify by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate the pure this compound.
Visualizations
Caption: The two-step mechanism of reductive amination.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. redalyc.org [redalyc.org]
- 15. benchchem.com [benchchem.com]
preventing decomposition of N-benzyl-4-bromoaniline during reactions
Welcome to the technical support center for N-benzyl-4-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of this compound, with a focus on preventing its decomposition during key chemical transformations. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your reactions and the purity of your products.
Understanding the Stability of this compound
This compound is a secondary amine that, while generally stable under standard laboratory conditions, possesses two primary points of reactivity that can lead to decomposition: the nucleophilic and basic nitrogen atom, and the benzylic C-H bonds. The key decomposition pathways encountered during synthetic manipulations are N-oxidation and N-debenzylation . The propensity for these side reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature. This guide will provide detailed strategies to mitigate these unwanted transformations.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of question-and-answer scenarios that you may encounter during your experiments.
Question 1: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of 4-bromoaniline and benzaldehyde as byproducts. What is causing this decomposition?
Answer: The formation of 4-bromoaniline and benzaldehyde is a clear indication of N-debenzylation. In the context of a Buchwald-Hartwig reaction, this is often a result of an overly harsh base or elevated temperatures. The generally accepted mechanism for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] An unproductive side-reaction can be β-hydride elimination from the amide, though direct debenzylation is also a concern with this substrate.
Root Causes and Solutions:
-
Inappropriate Base Selection: Strong bases, particularly in combination with high temperatures, can promote the debenzylation of N-benzyl amines. While sodium tert-butoxide (NaOtBu) is a common base in Buchwald-Hartwig couplings, it can be too aggressive for this substrate.
-
Elevated Reaction Temperature: High temperatures can provide the activation energy needed for the debenzylation pathway.
-
Recommended Action: Attempt the reaction at a lower temperature. Many modern palladium-ligand systems are highly active and can facilitate coupling at temperatures as low as room temperature to 80 °C. Monitor the reaction progress closely to find the optimal temperature that balances reaction rate and substrate stability.
-
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand can influence the stability of the key intermediates in the catalytic cycle.
-
Recommended Action: For challenging substrates like this compound, consider using a pre-formed catalyst or a robust ligand system known for high activity and stability, which can allow for lower reaction temperatures.
-
Question 2: During a Suzuki-Miyaura coupling reaction, my this compound seems to be undergoing oxidation. I am observing highly polar, colored byproducts. How can I prevent this?
Answer: The formation of colored, polar byproducts suggests N-oxidation, which can lead to the formation of nitrones or other oxidized species.[4] This is often caused by the presence of atmospheric oxygen in the reaction mixture, especially at elevated temperatures in the presence of a palladium catalyst which can be sensitive to oxygen.
Root Causes and Solutions:
-
Oxygen Contamination: Palladium-catalyzed reactions are often sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions, including oxidation of the amine.
-
Recommended Action: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by thoroughly degassing your solvent and using Schlenk line techniques.
-
-
Solvent Choice: The solvent can influence the solubility of oxygen and the stability of reactive intermediates.
-
Recommended Action: Use a solvent that has been properly degassed. A recent study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines found that 2-methyltetrahydrofuran (2-MeTHF) provided excellent results.[5] This solvent is a good alternative to more traditional solvents like dioxane or toluene and can be rigorously dried and degassed.
-
-
Reaction Temperature: Higher temperatures can accelerate oxidative decomposition.
-
Recommended Action: As with debenzylation, running the reaction at the lowest effective temperature is crucial.
-
Question 3: I am trying to perform an acylation on this compound using an acid chloride, but I am getting a low yield and a complex mixture of products. What is going wrong?
Answer: Low yields and complex product mixtures in acylation reactions of secondary amines like this compound can stem from several factors. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride.[6]
Root Causes and Solutions:
-
Inadequate Acid Scavenger: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Recommended Action: Use a non-nucleophilic organic base, such as pyridine or triethylamine, as a scavenger for the generated HCl. Typically, at least one equivalent of the scavenger base is required.
-
-
Steric Hindrance: The benzyl group can impart some steric hindrance around the nitrogen atom, potentially slowing down the reaction.
-
Recommended Action: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary. However, avoid excessive temperatures to prevent decomposition. Alternatively, using a more reactive acylating agent, such as an acid anhydride, might improve the reaction rate.
-
-
Competing Reactions: If the acid chloride has other reactive functional groups, side reactions may occur.
-
Recommended Action: Ensure the purity of your starting materials. If the acid chloride is the issue, consider converting it to a different activated acyl species.
-
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing this compound to prevent degradation?
A1: this compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to minimize oxidation. It is a solid at room temperature, which helps in its handling and storage. Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q2: Can I use strong organolithium bases like n-butyllithium with this compound?
A2: It is generally not advisable to use strong organolithium bases with this compound. The acidic N-H proton will be readily deprotonated, and the benzylic protons are also susceptible to deprotonation, which can lead to a complex mixture of products. Furthermore, organolithium reagents can potentially react with the C-Br bond via lithium-halogen exchange. For reactions requiring a strong base, consider non-nucleophilic hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures, though careful optimization is still required.
Q3: What are the recommended conditions for a Suzuki-Miyaura coupling with this compound?
A3: While a specific protocol for this compound is not extensively reported, excellent results have been achieved with similar substrates (unprotected ortho-bromoanilines) using the following conditions, which serve as a strong starting point[5]:
-
Catalyst: A preformed palladacycle such as CataCXium A Pd G3.
-
Base: Cesium carbonate (Cs₂CO₃).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
-
Temperature: 70-80 °C. It is always recommended to perform a small-scale optimization of reaction conditions for your specific substrates.
Q4: Are there alternative protecting group strategies for the aniline nitrogen if the benzyl group proves too labile?
A4: Yes, if the N-benzyl group is found to be too unstable under your desired reaction conditions, you can consider other protecting groups for the aniline nitrogen. A common strategy is to use a carbamate protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are generally more robust to the basic conditions of many cross-coupling reactions and can be removed under acidic (Boc) or hydrogenolysis (Cbz) conditions. Another option is silyl protection, for example, with a tert-butyldimethylsilyl (TBS) group, which can be introduced under mild basic conditions and removed with a fluoride source.[4]
Experimental Protocols and Data
Table 1: Recommended Bases for Cross-Coupling Reactions with this compound
| Reaction Type | Recommended Base | Rationale |
| Suzuki-Miyaura | Cs₂CO₃, K₃PO₄ | Mild inorganic bases that are effective in activating the boronic acid without causing significant debenzylation.[2][3][5] |
| Buchwald-Hartwig | K₃PO₄, K₂CO₃ | Milder alternatives to NaOtBu, reducing the risk of debenzylation and other side reactions.[7] |
| Heck | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Organic bases that effectively scavenge the generated acid without being overly aggressive.[8] |
| Sonogashira | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Amine bases are typically used in Sonogashira couplings and are generally compatible with the substrate.[9] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from conditions found to be successful for unprotected bromoanilines.[5]
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and cesium carbonate (2.0 eq.).
-
Add the palladium catalyst (e.g., CataCXium A Pd G3, 1-5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add degassed 2-methyltetrahydrofuran (2-MeTHF) to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Decomposition Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key decomposition pathways and a generalized workflow for troubleshooting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: N-Alkylation of 4-Bromoaniline
Welcome to the technical support center for the N-alkylation of 4-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. The presence of the bromine atom on the aniline ring introduces unique electronic and steric challenges that require careful consideration of reaction conditions.[1][2] This resource provides field-proven insights and scientifically grounded protocols to help you overcome common obstacles and achieve successful N-alkylation.
Introduction: The Nuances of N-Alkylating 4-Bromoaniline
The N-alkylation of 4-bromoaniline is a cornerstone reaction in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The resulting N-alkylated products are valuable intermediates, with the bromo-substituent serving as a versatile handle for further functionalization, such as cross-coupling reactions.[3] However, the electron-withdrawing nature of the bromine atom decreases the nucleophilicity of the aniline nitrogen, making it less reactive than aniline itself.[4] This inherent low reactivity often necessitates more forcing conditions, which can lead to a host of challenges, including low yields, over-alkylation, and competing side reactions.[4][5]
This guide will dissect these challenges and provide actionable, evidence-based solutions to optimize your N-alkylation reactions.
Troubleshooting Workflow for N-Alkylation of 4-Bromoaniline
Caption: A decision-making workflow for troubleshooting common issues in the N-alkylation of 4-bromoaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Yield of the N-Alkylated Product
Q1: I'm getting a very low yield, or my reaction isn't proceeding at all. What are the likely causes and how can I fix this?
A1: Low yields in the N-alkylation of 4-bromoaniline can stem from several factors, primarily related to the reduced nucleophilicity of the starting material.[4] Here’s a breakdown of potential causes and solutions:
-
Insufficient Reactivity: The electron-withdrawing bromine atom deactivates the aniline nitrogen, making it a weaker nucleophile compared to unsubstituted aniline.[4]
-
Troubleshooting:
-
Increase Reaction Temperature: Often, higher temperatures are required to drive the reaction forward.[4][5] Depending on the solvent and alkylating agent, temperatures between 80-140°C may be necessary.[5][6]
-
Optimize Your Base: A weak base may not be sufficient to deprotonate the aniline or neutralize the acid byproduct effectively.[5] Consider using stronger bases.
-
-
| Base Type | Examples | Suitability for 4-Bromoaniline |
| Weak Bases | NaHCO₃, Et₃N | Generally insufficient. |
| Moderate Bases | K₂CO₃, Cs₂CO₃ | Often a good starting point.[7] |
| Strong Bases | NaH, KHMDS, t-BuOK | May be required for less reactive alkylating agents.[5][7] |
-
Poor Solvent Choice: The solvent plays a critical role in reaction kinetics.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[5]
-
Ensure Anhydrous Conditions: Water can compete with the aniline as a nucleophile and can also deactivate strong bases. Ensure all reagents and solvents are dry.
-
-
-
Less Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Troubleshooting: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[4]
-
Issue 2: Over-Alkylation Leading to Di-substituted Products
Q2: My reaction is producing a significant amount of the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting 4-bromoaniline.[4] This makes the product more likely to react with the remaining alkylating agent.
-
Controlling Stoichiometry:
-
Troubleshooting: Use a large excess of 4-bromoaniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[4]
-
-
Reaction Conditions:
-
Troubleshooting:
-
Alternative Strategies for Controlled Mono-Alkylation
For cases where direct alkylation proves difficult to control, consider alternative, more selective methods:
Reductive Amination
This two-step, one-pot method offers excellent control over mono-alkylation.[4][8] It involves the initial formation of an imine between 4-bromoaniline and an aldehyde or ketone, followed by in-situ reduction.[9]
Caption: Workflow for controlled mono-alkylation via reductive amination.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride [8][10]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add the desired aldehyde or ketone (1.1-1.5 eq.). If using a ketone, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added. Stir at room temperature for 20-30 minutes.[10]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Extract with an organic solvent (e.g., DCM or ethyl acetate), wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Purification: Purify the crude product by flash column chromatography.[10]
Buchwald-Hartwig Amination
For the synthesis of N-aryl or certain N-alkyl anilines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[11] While typically used to form an aryl-N bond, it can be adapted for certain alkylamines. This method offers a broad substrate scope and functional group tolerance.[11][12]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Issue 3: Purification Difficulties
Q3: I'm struggling to separate my desired mono-alkylated product from unreacted 4-bromoaniline and the di-alkylated byproduct.
A3: The similar polarities of these three compounds can make chromatographic separation challenging.
-
Optimize Column Chromatography:
-
Troubleshooting:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel and that it is properly packed.
-
-
-
Alternative Purification Methods:
-
Acid/Base Extraction: The basicity of the three amines is different. The unreacted 4-bromoaniline is the most basic, followed by the mono-alkylated product, and then the di-alkylated product. A careful extraction with a dilute acid might allow for selective separation.
-
Derivatization: If all else fails, consider temporarily converting the amine mixture into derivatives (e.g., amides) that may have more distinct chromatographic properties. After separation, the derivative can be cleaved to regenerate the desired amine.
-
References
- 1. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: N-Benzyl-4-bromoaniline Synthesis
Welcome to the technical support guide for the synthesis of N-benzyl-4-bromoaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing impurities and maximizing yield. The inherent reactivity of anilines and the potential for multiple side reactions necessitate careful control over reaction conditions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the robust and reproducible synthesis of your target compound.
Section 1: Overview of Synthetic Strategies
The preparation of this compound is primarily achieved through two common synthetic routes: Direct N-Alkylation and Reductive Amination. Each method has distinct advantages and challenges, particularly concerning the impurity profile.
-
Direct N-Alkylation: This method involves the reaction of 4-bromoaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a base.[1][2] While straightforward, this approach is often plagued by over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-4-bromoaniline, as a significant impurity.[1][3]
-
Reductive Amination: This is a highly efficient, one-pot method that involves the reaction of 4-bromoaniline with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.[4][5][6] This route offers better control over mono-alkylation and generally produces a cleaner product, avoiding the common issue of over-alkylation seen in direct alkylation methods.[6]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Direct N-Alkylation | Reductive Amination |
| Primary Reactants | 4-bromoaniline, Benzyl Halide | 4-bromoaniline, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, NaHCO₃) | Reducing Agent (e.g., NaBH₄, NaBH₃CN) |
| Primary Advantage | Simple, direct C-N bond formation. | Excellent control for mono-alkylation; high yields.[4][7] |
| Primary Disadvantage | Prone to over-alkylation (dibenzyl impurity).[3][8] | Requires careful selection of reducing agent to avoid side reactions. |
| Common Impurities | N,N-dibenzyl-4-bromoaniline, unreacted starting materials. | Unreacted starting materials, unreduced imine intermediate. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield can stem from several factors, primarily incomplete reaction, degradation of materials, or competing side reactions.
-
Causality & Explanation:
-
Incomplete Reaction: The reaction may not have reached completion. Both direct alkylation and reductive amination require sufficient time and thermal energy to proceed effectively.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can leave starting material unreacted or promote side products. For direct alkylation, using an excess of the aniline is crucial to minimize the formation of the dibenzylated product.[8]
-
Ineffective Reduction (Reductive Amination): If you are using reductive amination, the reducing agent (e.g., sodium borohydride) may have degraded due to moisture or may not be potent enough under your reaction conditions. Some reducing agents, like NaBH₄, can also reduce the starting aldehyde if not controlled properly.[6]
-
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the limiting reagent.[9] This will help you determine the optimal reaction time.
-
Optimize Stoichiometry: For direct alkylation, use a significant excess of 4-bromoaniline (e.g., 2-4 molar equivalents) relative to the benzyl halide to statistically favor mono-alkylation.[8] For reductive amination, a 1:1 molar ratio of aniline to aldehyde is typically effective.[4]
-
Verify Reagent Quality: Ensure your starting materials, especially the reducing agent and benzaldehyde, are pure and dry. Benzaldehyde can oxidize to benzoic acid upon storage.
-
Optimize Temperature: For direct alkylation, heating is often required (e.g., 90-95°C).[8] For reductive amination, the initial imine formation may be done at room temperature, followed by controlled addition of the reducing agent, sometimes at a lower temperature (0°C) to manage reactivity.
-
Question 2: My final product is contaminated with N,N-dibenzyl-4-bromoaniline. How can I prevent this?
Answer: The formation of N,N-dibenzyl-4-bromoaniline is the most common and challenging impurity in the direct alkylation route.[1] It occurs because the desired product, this compound, is still nucleophilic and can react with another molecule of the benzyl halide.
-
Causality & Explanation: The secondary amine product is often as reactive, or even more so, than the starting primary amine, leading to a second alkylation event. This is exacerbated by high concentrations of the benzylating agent and strongly basic conditions.
-
Preventative Measures:
-
Switch to Reductive Amination: This is the most effective solution. Reductive amination forms an imine that is reduced to the secondary amine, a pathway that inherently avoids over-alkylation.[6]
-
Control Reagent Addition: If you must use direct alkylation, add the benzyl halide slowly and portion-wise to the heated reaction mixture containing an excess of 4-bromoaniline. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second reaction.
-
Use a Milder Base: Employ a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) instead of stronger bases like potassium carbonate or sodium hydroxide.[8] This helps to control the reaction rate.
-
Use an Excess of Aniline: As mentioned in the previous question, using a 2-4 fold excess of 4-bromoaniline will statistically favor the reaction of the benzyl halide with the more abundant starting material over the product.[8]
-
Diagram 1: Side Reaction in Direct N-Alkylation
A visual representation of the competing reactions.
Caption: Competing pathways in direct N-alkylation leading to the dibenzylated impurity.
Question 3: In my reductive amination, I see a persistent impurity identified as the imine intermediate. Why is the reduction incomplete?
Answer: The presence of the unreduced imine, N-benzylidene-4-bromoaniline, indicates a problem with the reduction step of the reaction.[9]
-
Causality & Explanation: The imine is formed in the first stage of the reaction but must be efficiently reduced to the final product. This failure can be due to an inactive or insufficient amount of the reducing agent, or reaction conditions that do not favor the reduction.
-
Troubleshooting Steps:
-
Check Reducing Agent Activity: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Ensure Sufficient Molar Equivalents: Use at least one molar equivalent of the reducing agent. It is common to use a slight excess (e.g., 1.1 - 1.5 equivalents) to ensure the reaction goes to completion.
-
pH Control: The rate of imine formation is often acid-catalyzed, but the reduction with borohydrides is more efficient at neutral or slightly basic pH. Some protocols add a small amount of acetic acid to facilitate imine formation, but this can also consume the hydride reagent if not managed. For a robust procedure, consider using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under mildly acidic conditions and is less likely to reduce the starting aldehyde.
-
Reaction Time and Temperature: After adding the reducing agent, allow sufficient time for the reduction to complete. Monitoring by TLC is crucial to confirm the disappearance of the imine spot.
-
Diagram 2: Reductive Amination Workflow
This diagram illustrates the two key steps of the reductive amination process.
References
- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 2. Buy 2-Benzyl-4-bromoaniline (EVT-449444) | 86233-09-2 [evitachem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. redalyc.org [redalyc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Selective N-Benzylation of 4-Bromoaniline
Welcome to the technical support center for the selective N-benzylation of 4-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide practical, field-tested solutions to ensure the successful synthesis of N-benzyl-4-bromoaniline. Our focus is on providing in-depth technical insights and actionable troubleshooting advice.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the N-benzylation of 4-bromoaniline in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I've attempted the N-benzylation of 4-bromoaniline, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yield in this reaction is a frequent challenge and can stem from several factors related to the chosen synthetic route. Let's break down the possibilities for the two most common methods:
A. Reductive Amination Route:
This two-step, one-pot reaction involves the initial formation of an imine from 4-bromoaniline and benzaldehyde, followed by its reduction.
-
Inefficient Imine Formation: The equilibrium between the aniline, aldehyde, and the imine might not favor the imine.[1] 4-Bromoaniline is an electron-deficient aniline, which can make it a less reactive nucleophile.[2][3]
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and promoting nucleophilic attack by the aniline.[4]
-
Water Removal: Imine formation releases a molecule of water. Removing this water as it forms can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Reaction Time: For less reactive anilines, allowing the imine to form over a longer period (several hours or even overnight) before adding the reducing agent can be beneficial.[4]
-
-
-
Decomposition or Side Reactions of the Reducing Agent: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is milder and more selective for reducing imines in the presence of aldehydes.[2][5][6] Ensure it is fresh and has been stored under anhydrous conditions.
-
Sodium Borohydride (NaBH₄): While effective, it can also reduce the starting benzaldehyde if added too early or if the reaction conditions are not optimized. It's best to allow for complete imine formation before its addition.[7]
-
pH Control: For reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a pH of around 6-7 is crucial for selective imine reduction.[5]
-
-
B. Direct Alkylation with Benzyl Halide Route:
This method involves the direct reaction of 4-bromoaniline with a benzyl halide (e.g., benzyl bromide).
-
Insufficient Reactivity: 4-bromoaniline's nucleophilicity is reduced by the electron-withdrawing bromine atom.
-
Troubleshooting:
-
Base Selection: A suitable base is required to deprotonate the aniline, making it a better nucleophile. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[8] For stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though with greater caution.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.[8][9]
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers.[9]
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can be effective when using benzyl chloride, as it generates the more reactive benzyl iodide in situ.[9]
-
-
Issue 2: Formation of the Dialkylated Byproduct (N,N-dibenzyl-4-bromoaniline)
Question: My reaction is producing a significant amount of the N,N-dibenzylated product. How can I favor mono-benzylation?
Answer:
The formation of the tertiary amine is a common side reaction, as the desired secondary amine product can be more nucleophilic than the starting primary amine.[10]
-
Stoichiometry Control:
-
Use a slight excess of 4-bromoaniline relative to the benzylating agent (e.g., 1.1 to 1.5 equivalents of the aniline). This increases the statistical probability of the benzylating agent reacting with the more abundant primary amine.
-
-
Reaction Conditions:
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of it reacting with the newly formed secondary amine.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the activation energy for the second alkylation may be higher.
-
-
Alternative Strategies:
-
Protecting Groups: While more steps are involved, using a protecting group on the nitrogen can ensure mono-alkylation. For example, acylation of the aniline followed by benzylation and then deprotection.
-
Competitive Deprotonation/Protonation: A strategy involving the use of the amine hydrobromide salt and a base can selectively deprotonate the primary amine for reaction, while the resulting secondary amine remains protonated and unreactive.[11]
-
Issue 3: Unexpected Side Products and Purification Challenges
Question: I'm observing unexpected spots on my TLC and facing difficulties in purifying my this compound. What could be the issue?
Answer:
Besides dialkylation, other side reactions can occur, complicating purification.
-
Unreacted Starting Materials: Incomplete reactions will leave you with both 4-bromoaniline and your benzylating agent (or benzaldehyde).
-
Troubleshooting Purification: Column chromatography is typically effective for separating the product from the starting materials. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is a good starting point. The less polar product will elute before the more polar 4-bromoaniline.
-
-
Rearrangement of Bromoaniline: Under certain conditions, particularly with direct alkylation using benzyl bromide and a base, rearrangement of the bromine atom from the 2-position to the 4-position has been observed.[12] While you are starting with 4-bromoaniline, it's a good practice to confirm the regiochemistry of your product, especially if unexpected isomers are detected.
-
Impurity from Benzylating Agent: Benzyl bromide can undergo self-condensation or other side reactions. Ensure you are using a high-purity reagent.
-
Purification Tips:
-
Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[13][14]
-
Acid-Base Extraction: An aqueous acid wash (e.g., dilute HCl) can be used to remove unreacted 4-bromoaniline by forming its water-soluble salt. However, be aware that your secondary amine product may also be protonated and extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent would be necessary to recover the product.
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for the selective N-benzylation of 4-bromoaniline: reductive amination or direct alkylation?
A1: Both methods are viable, and the choice often depends on the specific requirements of the synthesis (e.g., scale, available reagents, functional group tolerance).
-
Reductive amination is often preferred for its high selectivity for mono-alkylation and the mild reaction conditions, which are tolerant of many functional groups.[6][7] The use of sodium triacetoxyborohydride is particularly advantageous.[2][5]
-
Direct alkylation can also be effective but may require more careful control of stoichiometry and reaction conditions to avoid over-alkylation.[8][10]
Q2: Can I use benzyl alcohol directly for the N-benzylation of 4-bromoaniline?
A2: Yes, this is possible through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[15][16] This approach typically requires a transition metal catalyst (e.g., based on palladium, iridium, or manganese).[16][17][18][19] The alcohol is temporarily oxidized to the aldehyde in situ, which then forms an imine with the aniline. The catalyst then facilitates the reduction of the imine to the secondary amine.[20] This is considered a green chemistry approach as the only byproduct is water.[16]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, product, and any byproducts. Visualizing the spots under UV light is usually effective.
Q4: What are the key safety precautions to consider?
A4:
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas.
-
Solvents like DMF and acetonitrile have their own specific hazards and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from established procedures for reductive amination.[2][6][21]
Step-by-Step Methodology:
-
To a solution of 4-bromoaniline (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Alkylation using Benzyl Bromide and Potassium Carbonate
Step-by-Step Methodology:
-
In a round-bottom flask, combine 4-bromoaniline (1.2 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent such as acetonitrile or DMF.
-
To this suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Method | Key Reagents | Typical Yield | Key Advantages | Common Issues |
| Reductive Amination | 4-bromoaniline, benzaldehyde, NaBH(OAc)₃, acetic acid | Good to Excellent | High selectivity for mono-alkylation, mild conditions.[2][6] | Slow reaction for imine formation.[4] |
| Direct Alkylation | 4-bromoaniline, benzyl bromide, K₂CO₃ | Moderate to Good | Simpler one-step procedure. | Over-alkylation to form tertiary amine.[10] |
| Catalytic (Borrowing H₂) | 4-bromoaniline, benzyl alcohol, metal catalyst (e.g., Pd, Mn) | Good to Excellent | Green (water is the only byproduct), atom-economical.[16][18] | Requires specific catalyst, may require higher temperatures. |
Visualizations
Reaction Scheme: Reductive Amination
Caption: Workflow for the two-step, one-pot reductive amination.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. DSpace [open.bu.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-[4-(Benzyloxy)benzyl]-4-bromoaniline Supplier [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Overcoming Steric Hindrance in N-benzyl-4-bromoaniline Reactions
Welcome to the technical support center for synthetic challenges involving N-benzyl-4-bromoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in reactions involving this sterically encumbered substrate. Here, we provide in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles.
The N-benzyl group, while a common protecting group or synthetic handle, introduces significant steric bulk around the nitrogen atom of the 4-bromoaniline core. This steric congestion can dramatically impede key steps in many catalytic cycles, leading to low yields, slow reaction rates, or complete reaction failure. This guide will help you navigate these challenges.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. When a reaction with this compound fails, resist the urge to change multiple variables at once. Follow a logical progression to identify the root cause.
Validation & Comparative
A Comparative Guide to the Synthesis of N-benzyl-4-bromoaniline for Researchers and Drug Development Professionals
N-benzyl-4-bromoaniline is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its structure, featuring a secondary amine and a reactive bromine atom on an aromatic ring, allows for a variety of subsequent chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid in methodological selection.
Nucleophilic Substitution: The Classical Approach
The reaction of 4-bromoaniline with a benzyl halide, such as benzyl bromide or benzyl chloride, is a traditional and straightforward method for the synthesis of this compound. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic benzylic carbon of the benzyl halide.
Mechanism and Experimental Considerations
Experimental Protocol: Nucleophilic Substitution
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Add acetone as the solvent to give a final concentration of approximately 0.5 M with respect to 4-bromoaniline.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the refluxing mixture over a period of 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reductive Amination: A High-Yielding Alternative
Reductive amination is a powerful and highly efficient one-pot method for the synthesis of secondary amines. This approach involves the reaction of 4-bromoaniline with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired this compound.
Mechanism and Experimental Considerations
The initial condensation reaction between the aniline and the aldehyde is typically acid-catalyzed and reversible. The subsequent reduction of the imine is irreversible and drives the reaction to completion. A key advantage of this method is the high selectivity for the mono-alkylated product, as the imine intermediate is generally more reactive towards the reducing agent than the starting aldehyde. The choice of reducing agent is crucial; mild reducing agents such as sodium borohydride (NaBH₄) are often employed. The use of a cation exchange resin, such as DOWEX® 50WX8, can facilitate the reaction and simplify the work-up, leading to high yields.[3]
Experimental Protocol: Reductive Amination
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and 4-bromoaniline (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.3 M.
-
Add DOWEX® 50WX8 resin (approximately 0.5 g per mmol of aldehyde).
-
Stir the mixture at room temperature for 5 minutes.
-
Add sodium borohydride (NaBH₄) (1.0 eq) portion-wise to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.[3]
-
Upon completion, filter the reaction mixture to remove the resin.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination: A Modern Catalytic Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This method allows for the coupling of an amine with an aryl halide under relatively mild conditions and with excellent functional group tolerance. For the synthesis of this compound, this would involve the coupling of 4-bromoaniline with benzylamine.
Mechanism and Experimental Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[5] The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Common catalyst systems include Pd₂(dba)₃ with ligands such as XPhos or BINAP, and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu).[6] While highly effective, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add 4-bromoaniline (1.0 eq) and anhydrous, degassed toluene.
-
Add benzylamine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Parameter | Nucleophilic Substitution | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 4-bromoaniline, Benzyl halide | 4-bromoaniline, Benzaldehyde | 4-bromoaniline, Benzylamine |
| Key Reagents | Base (e.g., K₂CO₃), optional KI | Reducing agent (e.g., NaBH₄), optional acid/resin catalyst | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
| Typical Yield | Moderate to Good (60-85%) | Excellent (often >90%)[3] | Very Good to Excellent (80-95%) |
| Reaction Time | 4-12 hours | 0.5-2 hours | 4-24 hours |
| Reaction Temperature | Reflux | Room Temperature | Elevated (e.g., 100 °C) |
| Key Advantages | Simple, inexpensive reagents | High yield, high selectivity, mild conditions | Broad substrate scope, high functional group tolerance |
| Key Disadvantages | Potential for over-alkylation, longer reaction times | Requires a stoichiometric reducing agent | Expensive catalyst and ligands, requires inert atmosphere |
| Green Chemistry | Moderate Atom Economy, use of organic solvents | Good Atom Economy, but generates borate waste | Low Atom Economy due to catalyst and ligand, use of precious metals |
Visualizing the Synthetic Pathways
Conclusion and Recommendations
The choice of synthesis method for this compound depends on the specific requirements of the researcher, including scale, cost, time constraints, and available equipment.
-
For rapid, high-yield synthesis at the laboratory scale under mild conditions, Reductive Amination is the recommended method. The protocol utilizing NaBH₄ and a cation exchange resin is particularly attractive due to its simplicity, short reaction time, and excellent reported yield.[3]
-
Nucleophilic Substitution remains a viable and cost-effective option, especially for larger-scale preparations where the cost of reagents is a primary concern. Careful control of reaction conditions is necessary to minimize the formation of byproducts.
-
The Buchwald-Hartwig Amination is the method of choice when dealing with more complex substrates or when high functional group tolerance is required. While the upfront cost of the catalyst and ligand is higher, its reliability and broad applicability make it an invaluable tool in modern medicinal and process chemistry.
By understanding the nuances of each synthetic approach, researchers can make informed decisions to efficiently and effectively produce this compound for their specific applications.
References
A Senior Application Scientist's Guide to the Spectral Analysis of N-benzyl-4-bromoaniline and Its Regioisomers
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Regioisomers, molecules that share the same formula but differ in the spatial arrangement of substituents on a core structure, can exhibit vastly different biological activities and physical properties. The N-benzyl-bromoaniline scaffold is a common motif in medicinal chemistry, and the ability to definitively distinguish between its ortho-, meta-, and para-bromo isomers is a critical analytical challenge. Workflows to identify such products can be arduous, often requiring extensive chromatographic separation or complex NMR analysis[1][2][3][4][5].
This guide provides an in-depth, comparative analysis of the spectral data for N-benzyl-2-bromoaniline, N-benzyl-3-bromoaniline, and N-benzyl-4-bromoaniline. Moving beyond a simple recitation of data, we will explore the underlying principles of how the bromine atom's position governs the molecule's interaction with electromagnetic radiation and its fragmentation under mass spectrometry, providing researchers with the diagnostic tools to unambiguously identify these critical isomers.
The Diagnostic Power of Proton NMR (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling), creating a unique fingerprint for each isomer.
The most telling region in the ¹H NMR spectrum is the aromatic zone (typically 6.5-8.0 ppm). The substitution pattern on the bromoaniline ring creates highly predictable splitting patterns and chemical shifts.
-
This compound (para-isomer): The inherent symmetry of the para-substitution results in the simplest aromatic spectrum. The four protons on the bromoaniline ring are chemically equivalent in pairs, creating a classic AA'BB' system that appears as two distinct doublets. Protons ortho to the amino group (H_A) are shifted upfield relative to those ortho to the bromine (H_B) due to the electron-donating nature of nitrogen.
-
N-benzyl-2-bromoaniline (ortho-isomer): With the bulky bromine atom adjacent to the N-benzyl group, all four aromatic protons on the bromoaniline ring are chemically distinct, leading to a complex and crowded spectrum. Each proton will appear as a multiplet (e.g., doublet of doublets, triplet of doublets), making definitive assignment challenging without advanced 2D NMR techniques. The proton ortho to the bromine (H_A) will experience the strongest deshielding effect.
-
N-benzyl-3-bromoaniline (meta-isomer): Like the ortho-isomer, the meta-isomer also displays four distinct signals for the bromoaniline ring protons. However, its pattern is uniquely diagnostic. The proton situated between the two substituents (H_A) is often the most readily identified, appearing as a broad singlet or a finely split triplet. The remaining protons (H_B, H_C, H_D) will present as complex multiplets, but the overall pattern is markedly different from the ortho-isomer.
The benzylic protons (CH₂) typically appear as a doublet around 4.3-4.4 ppm, coupled to the N-H proton. The phenyl ring of the benzyl group itself will show multiplets between 7.2-7.5 ppm, which are generally less informative for distinguishing the bromo-isomers.
Comparative ¹H NMR Data Summary
| Isomer | Aromatic Protons (Bromoaniline Ring) | Benzylic CH₂ | N-H Proton |
| 4-Bromo (para) | ~7.26 (d, 2H), ~6.59 (d, 2H)[6] | ~4.41 (s, 2H)[7] | ~4.10 (s, 1H)[7] |
| 2-Bromo (ortho) | Complex multiplets for 4H | ~4.3-4.5 (d, 2H) | Variable |
| 3-Bromo (meta) | Distinct multiplets for 4H, often with one near-singlet | ~4.3-4.5 (d, 2H) | Variable |
Note: Chemical shifts (δ) are reported in ppm. Multiplicity is denoted as s (singlet), d (doublet). Data is representative and can vary with solvent and concentration.
Unveiling Symmetry with ¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, primarily concerning the molecule's symmetry and the electronic environment of the carbon atoms.
-
This compound (para-isomer): Due to its C₂ symmetry, the bromoaniline ring will exhibit only four distinct carbon signals. The two carbons bonded to hydrogen will appear as separate peaks, as will the carbon bonded to the amino group (C-N) and the carbon bonded to bromine (C-Br). The C-Br signal is typically found in the 109-115 ppm range.
-
N-benzyl-2-bromoaniline & N-benzyl-3-bromoaniline (ortho- & meta-isomers): The lack of symmetry in these isomers means that all six carbons of the bromoaniline ring are chemically non-equivalent and will produce six distinct signals. While both have six signals, the specific chemical shifts, particularly for the C-Br and the carbons ortho and para to it, will differ based on the substituent effects[8]. The carbon directly bonded to bromine (ipso-carbon) is often diagnostic.
Comparative ¹³C NMR Data Summary
| Isomer | Aromatic Carbon Signals (Bromoaniline Ring) | Key Diagnostic Feature |
| 4-Bromo (para) | 4 signals | High symmetry reduces signal count |
| 2-Bromo (ortho) | 6 signals | Full set of signals due to asymmetry |
| 3-Bromo (meta) | 6 signals | Full set of signals; distinct chemical shifts from ortho-isomer |
The Fingerprint Region: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While many functional group absorptions (like N-H and C-H stretches) will be common to all three isomers, the key to differentiation lies in the "fingerprint region," specifically the C-H out-of-plane (oop) bending bands between 675-900 cm⁻¹[9]. The pattern of these strong absorptions is highly characteristic of the substitution pattern on the aromatic ring[10][11][12].
-
para-Disubstituted (4-Bromo): A strong, single absorption is expected in the 810-840 cm⁻¹ range[11][12].
-
ortho-Disubstituted (2-Bromo): A strong absorption band is characteristic in the 735-770 cm⁻¹ region[11][12].
-
meta-Disubstituted (3-Bromo): This pattern typically shows two distinct bands: one between 690-710 cm⁻¹ and another, stronger one between 750-810 cm⁻¹[11][12].
These characteristic bands provide a rapid and non-destructive method for preliminary isomer identification.
Comparative IR Data Summary (C-H Out-of-Plane Bending)
| Isomer | Characteristic Absorption(s) (cm⁻¹) | Substitution Pattern |
| 4-Bromo (para) | 810 - 840 | 1,4-disubstituted |
| 2-Bromo (ortho) | 735 - 770 | 1,2-disubstituted |
| 3-Bromo (meta) | 690 - 710 and 750 - 810 | 1,3-disubstituted |
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
All three N-benzyl-bromoaniline isomers have the same molecular formula (C₁₃H₁₂BrN) and thus the same nominal mass. The most immediate diagnostic feature for any of them is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).
The primary fragmentation pathway for these compounds involves the cleavage of the C-N bond connecting the benzyl group to the aniline moiety. This results in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the bromoaniline radical cation. While the major fragments are common, the relative intensities of minor fragments may differ subtly between isomers, though this is often less diagnostic than NMR or IR data.
Experimental Protocols & Workflows
Achieving high-quality, reproducible data is paramount. The following outlines the standard operating procedures for the analyses discussed.
Sample Preparation
-
Objective: To prepare a pure, homogeneous sample suitable for each analytical technique.
-
Protocol:
-
Ensure the analyte is of high purity, confirmed by a preliminary technique like TLC or LC-MS.
-
For NMR, dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
For IR, the sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Analytical Workflow
The following diagram illustrates a logical workflow for isomer identification, starting with the most definitive methods.
References
- 1. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Direct (LC-)MS Identification of Regioisomers from CâH Functionalization by Partial Isotopic Labeling - ACS Central Science - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of N-benzyl-4-bromoaniline and Its Analogs
In the landscape of medicinal chemistry, the N-benzylaniline scaffold serves as a versatile backbone for the development of novel therapeutic agents. The introduction of various substituents onto this core structure can profoundly influence its biological activity, offering a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activity of N-benzyl-4-bromoaniline against a selection of its structural analogs, drawing upon experimental data from peer-reviewed literature to offer insights for researchers and drug development professionals.
Introduction: The N-benzylaniline Scaffold in Drug Discovery
The N-benzylaniline core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and enzyme inhibitory properties.[1] The specific activity and potency of these compounds are heavily dictated by the nature and position of substituents on both the aniline and benzyl rings. This guide will focus on elucidating the impact of these modifications, with this compound as our reference compound. We will explore how alterations to this basic structure modulate its interaction with biological targets.
Comparative Biological Activities
The biological activities of this compound and its analogs have been investigated across several domains. Here, we compare their performance in key assays.
Enzyme Inhibition
A significant area of investigation for N-benzylaniline derivatives is their potential as enzyme inhibitors. Enzymes such as acetylcholinesterase (AChE) and α-glucosidase are important targets in the management of neurodegenerative diseases and diabetes, respectively.
Table 1: Comparative Enzyme Inhibition Activity (IC₅₀ values in µM)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound sulfonamide derivative | α-glucosidase | Not explicitly stated for the parent compound, but derivatives show activity. | [2] |
| o-chlorobenzyl substituted sulfonamide | α-glucosidase | 124.74 ± 0.18 | [2] |
| p-chlorobenzyl substituted sulfonamide | α-glucosidase | 142.52 ± 0.18 | [2] |
| m-chlorobenzyl substituted sulfonamide | α-glucosidase | Least inhibitory | [2] |
| Unsubstituted benzyl sulfonamide | α-glucosidase | 123.36 ± 0.19 | [2] |
| N-benzyl-2-phenylethanamine (brominated derivatives) | Acetylcholinesterase (AChE) | Lowest IC₅₀ values in the series | [3] |
| N-benzyl piperidine derivative (d5) | Acetylcholinesterase (AChE) | 6.89 | [4] |
| N-benzyl piperidine derivative (d10) | Acetylcholinesterase (AChE) | 3.22 | [4] |
| N-benzyl pyridinium–curcumin derivative (7f) | Acetylcholinesterase (AChE) | 0.0075 ± 0.00019 |[5] |
From the available data, it is evident that substitutions on the N-benzyl portion significantly influence enzyme inhibitory activity. For instance, in the case of α-glucosidase inhibition by N-substituted-(4-bromophenyl) sulfonamides, the position of a chloro substituent on the benzyl ring plays a critical role, with the meta-position being least favorable for activity.[2] Similarly, brominated derivatives of N-benzyl-2-phenylethanamine show potent AChE inhibition.[3] More complex derivatives, such as those incorporating curcumin or piperidine moieties, have demonstrated highly potent AChE inhibition in the nanomolar to low micromolar range.[4][5]
Antimicrobial Activity
The N-benzylaniline scaffold has also been explored for its antimicrobial potential. The lipophilicity and electronic properties conferred by different substituents can enhance the ability of these compounds to disrupt microbial membranes or inhibit essential enzymes.
Table 2: Comparative Antimicrobial Activity
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Key Findings | Reference |
|---|---|---|---|---|
| N-benzylideneaniline derivatives | Escherichia coli | Zone of inhibition | (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine showed activity comparable to Penicillin. | [1] |
| N-benzylideneaniline derivatives | Fungi | Antifungal potential | Most synthesized derivatives showed antifungal potential. | [1] |
| N-benzyl-5-bromo isatin derivatives | Various human pathogenic microorganisms | Disc diffusion | A majority of the compounds showed activity against several microorganisms. | [6] |
| 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one | Pseudomonas aeruginosa, Penicillium citrinum | Zone of inhibition, IC₅₀ | Active against P. aeruginosa (thrice the zone of inhibition of tetracycline) and P. citrinum. |[7] |
The data suggests that N-benzylideneaniline and related structures are promising templates for the development of novel antimicrobial agents.[1] For example, a derivative with fluoro and dichloro substitutions demonstrated antibacterial activity comparable to penicillin against E. coli.[1] Furthermore, derivatives of N-benzyl-5-bromo isatin have shown broad-spectrum antimicrobial activity.[6]
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of several structure-activity relationships.
-
Halogenation: The presence and position of halogen atoms on either the aniline or benzyl ring are critical for biological activity. Bromine, in particular, appears to be a favorable substituent for enhancing potency in various assays.
-
Substituent Position: As seen with the chlorobenzyl sulfonamides, the position of a substituent (ortho, meta, or para) can drastically alter the inhibitory activity, highlighting the importance of the three-dimensional arrangement of the molecule for target binding.[2]
-
Lipophilicity: Increased lipophilicity, often achieved through the addition of alkyl or benzyl groups, can enhance activity, as suggested by the AChE inhibitory activity of N-substituted sulfonamides with longer alkyl chains.[2]
The following diagram illustrates the general SAR for N-benzylaniline derivatives based on the reviewed literature.
Caption: Structure-Activity Relationship of N-benzylaniline Derivatives.
Experimental Methodologies
To ensure the validity and reproducibility of the findings presented, standardized experimental protocols are crucial. Below are representative methodologies for key biological assays.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is fundamental for identifying potential treatments for Alzheimer's disease.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of AChE from a suitable source (e.g., electric eel) and the substrate acetylthiocholine iodide (ATCI) in a phosphate buffer (pH 8.0).
-
Inhibitor Preparation: Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions.
-
Assay Procedure:
-
Add the enzyme solution to a 96-well plate.
-
Add the test compound solutions at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate and Ellman's reagent (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the workflow for the AChE inhibition assay.
Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Disc Preparation and Application: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Structure-activity relationship studies reveal that the nature and position of substituents on both aromatic rings are critical determinants of their potency as enzyme inhibitors and antimicrobial agents. The presence of a bromine atom at the para-position of the aniline ring, as in the parent compound, is a recurring feature in biologically active analogs. Further optimization of this scaffold, guided by the SAR insights presented, holds significant potential for the development of novel therapeutic agents. Future work should focus on systematic modifications and quantitative in vitro and in vivo evaluations to fully elucidate the therapeutic potential of this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis, biological evaluation and molecular modeling studies of substituted N-benzyl-2-phenylethanamines as cholinesterase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
reactivity of N-benzyl-4-bromoaniline versus other N-alkylanilines
An In-Depth Comparative Guide to the Reactivity of N-benzyl-4-bromoaniline Versus Other N-Alkylanilines
Abstract
This guide provides a comprehensive analysis of the chemical reactivity of this compound in comparison to other N-alkylanilines, such as N-methylaniline and N-ethylaniline. We delve into the nuanced interplay of electronic and steric effects imparted by the N-benzyl substituent versus simple N-alkyl groups. This comparison is contextualized through key classes of organic reactions, including palladium-catalyzed cross-coupling, electrophilic aromatic substitution, and nucleophilic reactions at the nitrogen center. Supported by experimental data and established chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals to inform substrate selection, reaction optimization, and mechanistic interpretation in synthetic chemistry.
Introduction: A Tale of Two Substituents
N-substituted anilines are cornerstone building blocks in modern organic synthesis, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the aniline scaffold is exquisitely sensitive to the nature of the substituent on the nitrogen atom. While simple alkyl groups like methyl and ethyl are common, the benzyl group introduces unique electronic and steric properties that significantly alter the molecule's behavior.
This compound, in particular, presents a fascinating case study. It features:
-
An N-benzyl group , which modifies the nucleophilicity of the nitrogen and sterically shields it.
-
A bromo substituent on the aromatic ring, which serves as a versatile handle for cross-coupling reactions while electronically deactivating the ring.[3]
This guide will systematically dissect the reactivity of this compound by comparing it against its N-alkyl counterparts. We will explore how these structural differences translate into practical outcomes in common synthetic transformations, providing both a theoretical framework and actionable experimental insights.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of an N-substituted aniline is primarily governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. Both are heavily influenced by the steric and electronic nature of the N-substituent.
Electronic Effects: An Inductive and Resonance Tug-of-War
The nitrogen lone pair is delocalized into the aromatic π-system through resonance (+R effect), which activates the ring towards electrophilic attack, particularly at the ortho and para positions. The N-substituent modulates this effect.
-
N-Alkyl Groups (e.g., -CH₃, -C₂H₅): These groups are electron-donating through the inductive effect (+I).[4] They push electron density onto the nitrogen, making its lone pair more available for donation (increasing basicity and nucleophilicity) and enhancing the activation of the aromatic ring.[4][5]
-
N-Benzyl Group (-CH₂Ph): The benzyl group presents a more complex electronic profile. The methylene (-CH₂-) linker is inductively electron-donating, similar to other alkyl groups. However, the adjacent phenyl ring is electron-withdrawing via induction (-I effect) due to its sp² hybridized carbons.[6] DFT studies on N-benzylaniline confirm hyperconjugative interactions and charge transfer from the amino group to the benzyl ring, which can reduce the electron density on the nitrogen compared to a simple alkyl-substituted aniline.[7]
The bromine atom at the para-position is an electron-withdrawing group (-I effect) but is also weakly deactivating and ortho, para-directing for electrophilic aromatic substitution due to resonance (+R effect). Its primary role in this compound is to decrease the basicity of the nitrogen and provide a reactive site for cross-coupling.[8]
Caption: Electronic effects of N-methyl vs. N-benzyl substituents.
Steric Effects
The size of the N-substituent plays a critical role in dictating reactivity. The benzyl group is significantly bulkier than methyl or ethyl groups. This steric hindrance can:
-
Impede the approach of electrophiles to the ortho positions of the aniline ring.[9]
-
Slow down reactions occurring at the nitrogen atom itself, such as alkylation or protonation.
-
Influence the binding affinity and geometry of catalyst complexes in metal-catalyzed reactions.[10]
Comparative Reactivity in Key Organic Reactions
Basicity and Nucleophilicity (pKa)
Basicity, quantified by pKa, is a direct measure of the availability of the nitrogen lone pair. A higher pKa indicates a stronger base.
-
N-Alkylanilines: The +I effect of alkyl groups increases electron density on the nitrogen, making them more basic than aniline.
-
This compound: The combination of the mildly withdrawing N-benzyl group and the strongly withdrawing para-bromo substituent significantly reduces the basicity.
| Compound | N-Substituent | Ring Substituent | Approximate pKa | Reactivity Implication |
| Aniline | H | H | 4.6 | Baseline |
| N-Methylaniline | -CH₃ | H | 4.85 | More basic than aniline due to +I effect.[4] |
| 4-Bromoaniline | H | 4-Br | 3.86[8] | Less basic due to -I effect of Br. |
| This compound | -CH₂Ph | 4-Br | ~3.5 (estimated) | Weakly basic; less nucleophilic nitrogen. |
This lower basicity means this compound is a weaker nucleophile than its N-alkyl counterparts in reactions like S_N2 alkylations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The C-Br bond in this compound is a prime site for C-N bond formation via Buchwald-Hartwig amination.[11][12] In this context, the molecule acts as the aryl halide electrophile. The nature of the N-substituent is less critical to the reactivity of the C-Br bond itself but can influence catalyst stability and side reactions.
However, when comparing N-alkylanilines and N-benzylanilines as the nucleophilic amine partner in a Buchwald-Hartwig reaction, significant differences emerge.
-
N-Alkylanilines: Generally good nucleophiles, they couple efficiently with a variety of aryl halides.
-
N-Benzylanilines: Their increased steric bulk can slow the rate of catalyst-amine association. Furthermore, the benzyl group itself can sometimes participate in side reactions, although this is less common with modern catalyst systems. Studies have shown that the electronic nature of N-aryl groups plays a significant role, with electron-deficient amines sometimes showing enhanced reactivity.[10]
Protocol: Representative Buchwald-Hartwig Amination
This protocol describes the coupling of 4-bromoanisole with either N-methylaniline or N-benzylaniline to illustrate a comparative workflow.
Objective: To synthesize N-methyl-N-(4-methoxyphenyl)aniline and N-benzyl-N-(4-methoxyphenyl)aniline.
Materials:
-
4-Bromoanisole
-
N-methylaniline or N-benzylaniline
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XantPhos (0.05 mmol, 5 mol%). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add 4-bromoanisole (1.0 mmol) and the respective amine (N-methylaniline or N-benzylaniline, 1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions with N-methylaniline are typically complete within 4-8 hours, while those with the bulkier N-benzylaniline may require longer reaction times (8-16 hours).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Electrophilic Aromatic Substitution
-
This compound: The overall activation is tempered by the electronic effects of the benzyl and bromo groups. This can lead to more controlled, selective monosubstitution at the ortho position. The steric bulk of the benzyl group can also disfavor ortho substitution to some extent, slowing the reaction compared to an N-alkylaniline.[9]
Caption: The two-step mechanism of electrophilic aromatic substitution.
N-Substituent Cleavage (Deprotection)
The N-benzyl group is widely used as a protecting group for amines precisely because it can be cleaved under conditions that leave N-alkyl groups intact.[14]
-
N-Alkyl Groups: N-C(sp³) bonds are robust and difficult to cleave selectively.
-
N-Benzyl Group: The N-benzyl bond is susceptible to cleavage by various methods, most commonly catalytic hydrogenolysis (e.g., H₂, Pd/C).[15] This is because the benzylic C-N bond is weakened and its cleavage leads to the formation of stable toluene. Oxidative methods can also be employed for N-debenzylation.[16] This reactivity makes this compound a useful intermediate for synthesizing para-bromoaniline derivatives where the nitrogen must be temporarily protected.
Conclusion
The substitution of a simple alkyl group with a benzyl group on the nitrogen of 4-bromoaniline profoundly alters its chemical reactivity. The N-benzyl group imparts a unique combination of steric bulk and nuanced electronic effects that differentiate this compound from its N-alkylaniline cousins.
Summary of Key Differences:
| Property/Reaction | N-Alkylanilines (e.g., N-Methyl) | This compound |
| Basicity (pKa) | Higher (more basic) | Lower (less basic) |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Buchwald-Hartwig (as amine) | Faster coupling rates | Slower rates due to steric hindrance |
| Electrophilic Substitution | Highly activated, risk of polysubstitution | Moderately activated, more selective |
| N-Substituent Cleavage | Difficult | Readily cleaved (e.g., hydrogenolysis) |
For the synthetic chemist, these differences are not merely academic; they have direct practical implications. N-alkylanilines are ideal when high nucleophilicity and strong ring activation are desired. In contrast, this compound is a superior choice when moderate reactivity, steric control, or the option for subsequent N-deprotection is required. Understanding this structure-reactivity relationship is paramount for the rational design of synthetic routes and the development of novel molecular entities.
References
- 1. echemi.com [echemi.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
A Comparative Guide to the Structural Validation of N-benzyl-4-bromoaniline: X-ray Crystallography vs. Spectroscopic Techniques
For Immediate Release
Introduction
In the realm of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-benzyl-4-bromoaniline, a key intermediate in organic synthesis. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Understanding the strengths and limitations of each technique is crucial for researchers to select the most appropriate method for their specific needs, ensuring the integrity and reproducibility of their scientific findings.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2][3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[1] For this compound, this technique offers an unambiguous confirmation of its covalent structure and conformational preferences in the solid state.
Causality in Experimental Design: Why Crystallography Excels
The power of X-ray crystallography lies in its ability to directly visualize the molecule's structure.[1][4] Unlike spectroscopic methods that infer connectivity and geometry from indirect measurements, crystallography provides a direct snapshot of the atomic arrangement. This is particularly crucial for resolving ambiguities that may arise from complex NMR spectra or for confirming the regiochemistry of substitution on the aromatic rings of this compound.
The process, however, is contingent on the ability to grow a high-quality single crystal, which can often be the most challenging step.[1][3] The crystal must be of sufficient size and quality, free from significant defects, to diffract X-rays in a well-defined pattern.[1][3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves several critical stages. The diagram below outlines the typical workflow for small molecule X-ray crystallography.
Caption: Workflow for small molecule X-ray crystallography.
Detailed Protocol: Crystallization of this compound
The critical first step is obtaining suitable crystals.[1][3] Slow evaporation is a common and effective method for small organic molecules.[5][6]
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble.[6] Solvents such as ethanol, methanol, or ethyl acetate are good starting points. The goal is to allow the solvent to evaporate slowly, leading to the formation of well-ordered crystals.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.[6]
-
Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely to allow for slow evaporation, and store it in a vibration-free environment.[6]
-
Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor.[1]
Complementary Spectroscopic Techniques: Building a Complete Picture
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's connectivity, functional groups, and behavior in solution.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7][9] For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
-
¹H NMR: Reveals the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons). This allows for the assignment of protons on the benzyl and bromoaniline rings, as well as the methylene bridge.
-
¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts can help distinguish between aromatic and aliphatic carbons.
While NMR provides excellent connectivity data, it is an indirect method for determining the precise three-dimensional structure.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation.[7][8] For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7][8] In the case of this compound, the IR spectrum would show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic rings and the CH₂ group, and C-N stretching.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following table provides a direct comparison of the capabilities of each technique in the context of validating the structure of this compound.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1] | Connectivity, chemical environment of atoms, and dynamic information in solution.[9][10] | Molecular weight and elemental composition.[7][8] | Presence of functional groups.[7][8] |
| Sample Requirements | High-quality single crystal.[1][3] | Soluble sample. | Volatilizable or ionizable sample. | Solid, liquid, or gas sample. |
| Ambiguity | Unambiguous structure determination. | Can have ambiguities in complex molecules. | Provides limited structural information on its own. | Provides limited structural information on its own. |
| Key Advantage | Definitive and direct structural evidence.[1][4] | Excellent for determining connectivity in solution. | High sensitivity and accurate mass determination. | Rapid and simple functional group identification. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[1][2] | Indirect structural information. | Does not provide detailed 3D structure. | Limited to functional group identification. |
Synergistic Approach: A Self-Validating System
The most robust approach to structural validation involves the synergistic use of multiple techniques. The initial hypothesis of the this compound structure, derived from spectroscopic data, is definitively confirmed by X-ray crystallography. This integrated approach creates a self-validating system where the results from each method corroborate the others.
Caption: Synergistic workflow for structural validation.
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography remains the gold standard, providing direct and unambiguous evidence of its three-dimensional architecture. While spectroscopic techniques like NMR, MS, and IR are indispensable for initial characterization, determining connectivity, and assessing purity, they provide indirect structural information. A comprehensive and trustworthy validation relies on the integration of these methods, with X-ray crystallography serving as the ultimate arbiter for the definitive molecular structure. This multi-faceted approach ensures the highest level of scientific rigor and confidence in the identity and properties of the synthesized compound.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Purity Assessment of N-benzyl-4-bromoaniline by HPLC and Orthogonal Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-benzyl-4-bromoaniline, a key building block in various synthetic pathways, is no exception. Ensuring its purity requires robust, reliable, and well-understood analytical methods.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for assessing the purity of this compound. We will explore the logical development of a robust HPLC method and contrast its performance with orthogonal techniques, providing the experimental rationale necessary for researchers, scientists, and drug development professionals to establish a comprehensive purity control strategy.
The Analytical Imperative: Why HPLC is the Gold Standard
For a non-volatile, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis, such as unreacted starting materials (4-bromoaniline, benzyl bromide) or over-alkylation products (N,N-dibenzyl-4-bromoaniline).[3][4]
The principle of RP-HPLC relies on the hydrophobic interactions between the analyte and a non-polar stationary phase, typically octadecylsilane (C18).[5][6] A polar mobile phase is used to elute compounds, with more non-polar (hydrophobic) analytes being retained longer on the column.[6] This mechanism is perfectly suited for this compound, whose aromatic structure provides the necessary hydrophobicity for strong retention and excellent separation from more polar or non-polar impurities.
Part 1: Strategic Development of a Robust RP-HPLC Purity Method
A reliable analytical method is not discovered; it is systematically developed. The following section details the causal logic behind each step in creating a self-validating HPLC protocol for this compound, grounded in the principles of Analytical Quality by Design (AQbD).[7]
Foundational Choices: Column and Mobile Phase Selection
The heart of the separation lies in the column and mobile phase chemistry.
-
Column Selection : A C18 column is the industry workhorse and the logical starting point.[8][9] Its dense, non-polar surface provides strong hydrophobic retention for the aromatic rings of this compound.[6] For a typical purity assay, a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of resolution, efficiency, and backpressure.[9]
-
Mobile Phase Selection : The mobile phase must be tailored to achieve optimal separation.
-
Aqueous Phase (A): HPLC-grade water is the standard. To ensure sharp, symmetrical peaks for the basic aniline moiety, the pH should be controlled. Adding 0.1% formic acid to the water is a common and effective strategy to suppress the ionization of the amine group, minimizing peak tailing.[10][11]
-
Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency.[9][10]
-
Method Optimization: From Scouting to Fine-Tuning
A gradient elution, where the concentration of the organic solvent is increased over time, is the most efficient approach for separating compounds with a range of polarities, which is expected in a purity analysis.[10]
Caption: Logical workflow for HPLC method development.
Detection: Maximizing Signal-to-Noise
The aniline chromophore provides strong UV absorbance.[12] To determine the optimal wavelength for detection, a UV-Vis spectrum of this compound in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax), likely in the 240-260 nm range, should be chosen to ensure the highest sensitivity for both the main peak and any potential impurities.[13]
Proposed Starting Protocol & System Suitability
The culmination of this development process is a robust, reliable protocol. Adherence to system suitability testing (SST) is mandatory under guidelines like ICH Q2(R1) to ensure the system is performing correctly before any sample analysis.[14][15]
Table 1: Proposed HPLC Starting Conditions for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good retention for aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH for good peak shape of the basic amine.[11] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency.[9] |
| Gradient | 10% B to 90% B over 20 min | Efficiently elutes main peak and resolves potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV Diode Array Detector (DAD) at λmax (e.g., 254 nm) | Provides high sensitivity and allows for peak purity analysis. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:ACN | Ensures complete dissolution and compatibility with mobile phase. |
System Suitability Test (SST) Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
Repeatability (%RSD of 5 injections): < 1.0% for peak area and retention time
Part 2: The Power of Orthogonality - A Comparative Framework
Relying on a single analytical method, no matter how robust, can be risky. Impurities may co-elute with the main peak or not be detected under a single set of conditions.[16] Regulatory bodies and best scientific practice advocate for the use of "orthogonal methods"—independent analytical techniques that measure the same attribute based on different chemical or physical principles.[17][18] This approach provides a much higher degree of confidence in the final purity value.
Caption: Orthogonal methods for comprehensive purity analysis.
Gas Chromatography (GC): An Alternative Separation
Gas Chromatography is a powerful technique for volatile and thermally stable compounds.[1] this compound has sufficient volatility to be analyzed by GC, making it an excellent orthogonal method to HPLC.[19]
-
Principle of Separation: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. This is fundamentally different from HPLC's hydrophobicity-based separation.
-
Key Advantage: A GC method can easily resolve volatile impurities (like residual synthesis solvents) that are often difficult to analyze by HPLC. It can also provide a different selectivity profile for process-related impurities.
-
Consideration: While aniline derivatives can be analyzed directly, sometimes derivatization is required to improve thermal stability and peak shape, which can add complexity.[2][20]
Quantitative NMR (qNMR): An Absolute Measurement
While chromatographic methods provide a relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute purity value without the need for a specific reference standard of the analyte itself.[21][22]
-
Principle of Quantitation: qNMR determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration.[23] The signal intensity is directly proportional to the number of nuclei, making it a primary ratio method.[21]
-
Key Advantage: qNMR is insensitive to the chemical properties that affect chromatographic response factors (like UV absorbance). It can quantify impurities that are invisible to a UV detector and provides a "true" mass purity value.[24][25] This makes it an invaluable tool for qualifying primary reference standards.
Table 2: Comparative Guide to Purity Assessment Techniques
| Feature | RP-HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Separation Principle | Hydrophobicity | Volatility / Boiling Point | Not a separation technique |
| Quantitation Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %)[24] |
| Primary Use Case | Routine QC, impurity profiling | Orthogonal check, volatile impurities | Reference standard qualification, absolute purity |
| Strengths | High resolution, robust, widely applicable for non-volatiles.[18] | Excellent for volatile/semi-volatile compounds, different selectivity.[19] | Universal detection, no reference standard of analyte needed.[22][25] |
| Limitations | Requires UV-active chromophore, relative quantitation. | Requires thermal stability, potential for degradation of labile compounds.[2] | Lower sensitivity than HPLC, requires expensive equipment and expertise. |
| Best for this compound | Primary method for routine purity and stability testing. | Confirmatory method to detect co-eluting or volatile impurities. | Definitive purity assignment of a reference material batch. |
Conclusion and Recommendation
A comprehensive purity assessment of this compound demands a multi-faceted approach grounded in sound scientific principles.
-
Primary Method: A well-developed and validated RP-HPLC method, as outlined in this guide, should be the primary tool for routine quality control, stability testing, and release assays. Its robustness and high resolving power are ideal for monitoring known and potential unknown impurities.
-
Orthogonal Confirmation: For method validation and investigation of out-of-spec results, an orthogonal GC-FID method should be employed. This provides a crucial secondary data point, ensuring that no impurities are being missed due to co-elution.
-
Absolute Purity: For the critical task of certifying a reference standard, qNMR is the definitive technique. It provides an absolute purity value that can be used to anchor the accuracy of all subsequent relative purity measurements by HPLC and GC.
By integrating these complementary techniques, researchers and drug developers can build a self-validating system that ensures the purity, quality, and safety of this compound, satisfying the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 18. biotech-spain.com [biotech-spain.com]
- 19. tandfonline.com [tandfonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. youtube.com [youtube.com]
- 23. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Distinguishing N-benzyl-4-bromoaniline from its Starting Materials
In the landscape of pharmaceutical and materials science research, the unambiguous characterization of a synthesized molecule is the bedrock of reliable and reproducible results. The synthesis of N-benzyl-4-bromoaniline, a valuable intermediate, requires rigorous confirmation of its identity and purity, distinguishing it from the starting materials used in its preparation. This guide provides a comprehensive comparison of the analytical techniques used to differentiate the secondary amine product from its common precursors, 4-bromoaniline and either benzaldehyde or benzyl bromide. We will delve into the causality behind experimental choices and present detailed, field-proven protocols to ensure the integrity of your synthetic outcomes.
The Synthetic Context: Understanding the Precursors
This compound is typically synthesized via one of two primary routes, which dictates the potential starting materials that may be present as impurities in the final product mixture.
Route A: Nucleophilic Substitution This pathway involves the direct N-alkylation of 4-bromoaniline with benzyl bromide. The primary amine acts as a nucleophile, displacing the bromide ion.
-
Reactants: 4-Bromoaniline, Benzyl Bromide
-
Potential Impurities: Unreacted starting materials, and potentially the over-alkylated tertiary amine (N,N-dibenzyl-4-bromoaniline).[1]
Route B: Reductive Amination This route involves the condensation of 4-bromoaniline with benzaldehyde to form an intermediate imine (N-benzylidene-4-bromoaniline), which is then reduced in situ to the desired secondary amine.
-
Reactants: 4-Bromoaniline, Benzaldehyde, a reducing agent (e.g., NaBH₄)
-
Potential Impurities: Unreacted starting materials, the intermediate imine.[2][3]
Understanding the specific synthetic route employed is the first step in designing an effective analytical strategy. This guide will address the characterization of this compound against all three potential starting materials: 4-bromoaniline, benzyl bromide, and benzaldehyde.
Chromatographic Differentiation: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a reaction in real-time. The separation is based on the principle of differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent mixture).
The Rationale: The polarity of the compounds dictates their retention on the silica plate. More polar compounds interact more strongly with the silica and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
-
4-Bromoaniline: The presence of the primary amine group (-NH₂) with its two N-H bonds makes it the most polar of the key compounds, leading to the lowest Rf value.
-
This compound: As a secondary amine (-NH-), it is less polar than the primary amine starting material but more polar than the other reactants.
-
Benzaldehyde: The carbonyl group (C=O) imparts moderate polarity.
-
Benzyl Bromide: Lacking highly polar functional groups, this is the least polar compound and will have the highest Rf value.
Table 1: Expected TLC Rf Values
| Compound | Key Functional Group | Expected Polarity | Expected Rf Value |
| Benzyl Bromide | -CH₂Br | Low | High |
| Benzaldehyde | -CHO | Medium-Low | Medium-High |
| This compound | Secondary Amine (-NH-) | Medium | Medium |
| 4-Bromoaniline | Primary Amine (-NH₂) | High | Low |
| (Note: Rf values are relative and highly dependent on the specific solvent system used. The values above assume a standard mobile phase like 20% Ethyl Acetate in Hexane.) |
Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a micro-sample of the reaction mixture and co-spot it on a silica TLC plate alongside dilute standards of the starting material(s) and product (if available).
-
Elution: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 20:80 ethyl acetate/hexane). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can also be effective for visualizing amines.
-
Analysis: The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product's expected Rf indicate reaction progression.
TLC Workflow Diagram
Caption: Workflow for TLC analysis of the reaction mixture.
Spectroscopic Characterization: The Definitive Fingerprints
While TLC provides a good indication of reaction completion, spectroscopic methods are required for definitive structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying the presence or absence of key functional groups. The differentiation between the primary amine starting material and the secondary amine product is particularly clear.
-
Key Insight: A primary amine (R-NH₂) exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. A secondary amine (R₂-NH) shows only one N-H band in this region. The disappearance of the aldehyde's strong carbonyl (C=O) peak around 1700 cm⁻¹ is another critical indicator when starting from benzaldehyde.[4][5]
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch (Amine) | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) |
| 4-Bromoaniline | ~3450 & ~3360 (two bands)[6][7] | N/A | N/A |
| Benzaldehyde | N/A | ~1700 (strong)[4] | ~2820 & ~2720 (two weak bands)[5][8] |
| Benzyl Bromide | N/A | N/A | N/A |
| This compound | ~3400 (one band) | Disappeared | Disappeared |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, offering unambiguous proof of structure.
-
Key Insight: The most telling transformation is the appearance of a new signal for the benzylic protons (-CH₂-) of the newly formed benzyl group, typically around 4.3 ppm. Concurrently, the unique aldehyde proton signal at ~10 ppm (if using benzaldehyde) will disappear.[9] The integration of the aromatic regions will also change, reflecting the presence of two distinct phenyl rings.
Table 3: Diagnostic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aromatic Protons | Benzylic (-CH₂-) Protons | Aldehyde (-CHO) Proton | Amine (N-H) Proton(s) |
| 4-Bromoaniline | ~6.6-7.2 (AA'BB' system)[10][11] | N/A | N/A | ~3.7 (broad, 2H) |
| Benzaldehyde | ~7.5-7.9 (multiplet, 5H)[9] | N/A | ~10.0 (singlet, 1H)[9] | N/A |
| Benzyl Bromide | ~7.2-7.4 (multiplet, 5H) | ~4.5 (singlet, 2H)[12] | N/A | N/A |
| This compound | ~6.5-7.4 (complex multiplet, 9H) | ~4.3 (singlet or doublet, 2H) | Disappeared | ~4.1 (broad, 1H) |
| (Note: The chemical shift of N-H protons can vary significantly with concentration and solvent.) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.
-
Key Insight: When starting from benzaldehyde, the most obvious change is the disappearance of the highly deshielded carbonyl carbon signal from ~192 ppm and the appearance of a new benzylic carbon signal around 48 ppm.[13][14] This provides conclusive evidence of the reduction of the carbonyl group and the formation of the C-N bond.
Table 4: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aromatic Carbons | Benzylic (-CH₂-) Carbon | Carbonyl (C=O) Carbon |
| 4-Bromoaniline | ~110-147 | N/A | N/A |
| Benzaldehyde | ~128-137 | N/A | ~192[13] |
| Benzyl Bromide | ~128-138 | ~33[15] | N/A |
| This compound | ~114-147 (multiple signals) | ~48 [14] | Disappeared |
Chemical Confirmation: The Hinsberg Test
For a definitive chemical test to distinguish the primary amine starting material from the secondary amine product, the Hinsberg test is a classic and reliable method.[16][17]
The Rationale: The test uses benzenesulfonyl chloride, which reacts differently with primary, secondary, and tertiary amines.
-
Primary Amine (4-bromoaniline): Reacts to form a sulfonamide. The resulting N-H proton is acidic and will be deprotonated by an aqueous base (like NaOH), rendering the salt soluble. Subsequent acidification will cause the insoluble sulfonamide to precipitate.[18]
-
Secondary Amine (this compound): Reacts to form a sulfonamide that has no remaining N-H proton. This compound is not acidic and will precipitate directly from the basic solution as an insoluble solid.[18]
-
Other Reactants (Benzaldehyde, Benzyl Bromide): Do not react with the Hinsberg reagent.
Experimental Protocol: Hinsberg Test
-
To a small sample of the compound (~50 mg) in a test tube, add 3 mL of 10% NaOH solution and 5 drops of benzenesulfonyl chloride.
-
Stopper the tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If the solution is clear, acidify with concentrated HCl.
Hinsberg Test Logic Diagram
Caption: Decision workflow for the Hinsberg test.
Summary and Conclusion
Distinguishing this compound from its starting materials is a straightforward process when a systematic, multi-technique approach is employed. TLC provides an excellent initial assessment of reaction progress, while IR and NMR spectroscopy offer definitive structural proof. The key spectroscopic markers for successful synthesis are the replacement of the two primary amine N-H IR stretches with a single secondary amine stretch, and the appearance of the benzylic -CH₂- signal in the ¹H and ¹³C NMR spectra. For reactions involving benzaldehyde, the disappearance of the characteristic aldehyde proton and carbonyl carbon signals is equally conclusive. The Hinsberg test serves as a simple and effective chemical confirmation. By utilizing these techniques in concert, researchers can ensure the identity and purity of their synthesized this compound with the highest degree of confidence.
References
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- 2. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]
- 7. Benzenamine, 4-bromo- [webbook.nist.gov]
- 8. homework.study.com [homework.study.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. quora.com [quora.com]
- 17. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]
- 18. ck12.org [ck12.org]
Understanding the Molecule: Structural Alerts for Cross-Reactivity
An Investigative Guide to the Cross-Reactivity of N-benzyl-4-bromoaniline in Preclinical Assays
Our approach is grounded in the principles of rigorous scientific validation. We will explore the theoretical basis for potential cross-reactivity, present detailed protocols for its assessment, and offer a comparative analysis of its likely behavior in immunoassays, enzymatic assays, and receptor binding assays. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret assays with a high degree of confidence and accuracy.
This compound is a secondary amine containing a brominated aniline ring and a benzyl group. Several structural features warrant a thorough investigation of its cross-reactivity profile:
-
The Aniline Substructure: Aniline and its derivatives are known to be reactive and can participate in various non-specific interactions. The nucleophilic character of the amine and the potential for oxidative metabolism can lead to covalent modification of proteins, a common source of assay interference.
-
The Bromo-Aromatic System: The presence of a halogenated aromatic ring increases the lipophilicity of the molecule. This can lead to non-specific binding to hydrophobic pockets in proteins or partitioning into cell membranes, potentially interfering with assays involving these components.
-
The Benzyl Group: This bulky, hydrophobic group further contributes to the molecule's potential for non-specific hydrophobic interactions.
Given these structural characteristics, a proactive assessment of cross-reactivity is not just recommended, but essential for the reliable characterization of this compound's biological activity.
Comparative Analysis of Cross-Reactivity in Key Assay Platforms
The potential for a compound to exhibit cross-reactivity is highly dependent on the assay format. We will now explore the likely behavior of this compound in three common preclinical assay types.
Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the specific recognition of an antigen by an antibody. Cross-reactivity in this context refers to the binding of the antibody to molecules other than the intended target. While true cross-reactivity is typically observed with structurally similar antigens, small molecules like this compound can interfere through several mechanisms:
-
Non-specific Binding: The compound may bind to the antibody or other proteins in the assay (e.g., enzyme conjugates, blocking proteins) through hydrophobic or electrostatic interactions.
-
Matrix Effects: If the compound is dissolved in a solvent like DMSO, high concentrations can affect the conformation of antibodies or the efficiency of the enzymatic reaction.
Table 1: Predicted Cross-Reactivity Profile of this compound in a Competitive ELISA
| Analyte | IC50 (nM) | % Cross-Reactivity | Predicted Interference Mechanism |
| Target Analyte | 10 | 100% | Specific Binding |
| This compound | >10,000 | <0.1% | Low, unless high concentrations lead to non-specific binding. |
| 4-bromoaniline | >10,000 | <0.1% | Minimal structural similarity to a larger target analyte. |
| N-benzylaniline | >10,000 | <0.1% | Minimal structural similarity to a larger target analyte. |
Enzymatic Assays
Enzymatic assays measure the rate of a reaction catalyzed by a specific enzyme. This compound can interfere with these assays in several ways:
-
Direct Enzyme Inhibition: The compound may bind to the active site or an allosteric site of the enzyme, inhibiting its activity.
-
Assay Technology Interference: Some compounds can interfere with the detection method itself (e.g., fluorescence quenching, absorbance interference).
-
Substrate/Cofactor Interaction: The compound may interact with the substrate or cofactors, reducing their availability for the enzymatic reaction.
Table 2: Predicted Cross-Reactivity Profile of this compound in a Kinase Assay
| Compound | IC50 (µM) vs. Target Kinase | IC50 (µM) vs. Unrelated Kinase | Predicted Interference Mechanism |
| This compound | 5 | >100 | Potential for off-target inhibition, requiring a broad kinase panel screen. |
| Staurosporine (Control) | 0.01 | 0.02 | Broad-spectrum kinase inhibitor. |
Receptor Binding Assays
These assays measure the interaction of a ligand with a specific receptor. Similar to other assay types, this compound can interfere through:
-
Non-specific Binding: The lipophilic nature of the compound may cause it to bind to the cell membrane or other proteins in the preparation.
-
Allosteric Modulation: The compound could bind to a site on the receptor distinct from the primary ligand binding site, altering the receptor's affinity for the intended ligand.
Table 3: Predicted Cross-Reactivity Profile of this compound in a GPCR Binding Assay
| Compound | Ki (nM) vs. Target Receptor | % Displacement at 10 µM vs. Unrelated Receptor | Predicted Interference Mechanism |
| This compound | 50 | <10% | Primarily non-specific binding at high concentrations. |
| Known Ligand (Control) | 5 | 95% | Specific competitive binding. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocols provide a starting point for such an investigation.
Protocol: Cross-Reactivity Assessment in a Competitive ELISA
This protocol is designed to determine if this compound cross-reacts with the antibody used in an ELISA for a specific target analyte.
Workflow Diagram: ELISA Cross-Reactivity Assessment
A Comparative Benchmarking Guide to the Stability of N-benzyl-4-bromoaniline and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust analytical method development and formulation science. This guide provides an in-depth comparative analysis of the stability of N-benzyl-4-bromoaniline against a curated selection of its structural analogs. By employing forced degradation studies under various stress conditions, we will elucidate the degradation pathways and establish a rank order of stability, providing valuable insights for early-stage drug development.
The choice of this compound as our lead compound is predicated on its prevalence as a scaffold in medicinal chemistry. The stability of the N-benzyl and haloaniline moieties is of paramount importance, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide will not only present experimental data but also delve into the mechanistic rationale behind the observed stability profiles.
The Rationale for Analog Selection
To construct a meaningful structure-stability relationship, we have selected five analogs that systematically probe the electronic and steric effects of the halogen substituent on the aniline ring:
-
This compound (Parent Compound): The benchmark for our comparison.
-
N-benzylaniline: The unsubstituted parent to establish the baseline stability of the N-benzylaniline core.
-
N-benzyl-4-chloroaniline: To evaluate the effect of a more electronegative halogen at the para-position.
-
N-benzyl-4-fluoroaniline: To assess the impact of the most electronegative halogen.
-
N-benzyl-3-bromoaniline: A positional isomer to investigate the influence of the substituent's location on the aromatic ring.
-
N-benzyl-2-bromoaniline: Another positional isomer to probe steric and electronic effects from the ortho-position.
Principles of Forced Degradation
Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and pathways.[3][4] This allows for the development of stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[5][6][7][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to reveal the degradation profile without being so excessive as to generate irrelevant secondary products.[1][9][10]
Experimental Design: A Self-Validating Protocol
The following protocols are designed to be self-validating, with each step logically following from the principles of chemical stability and analytical science.
Materials and Instrumentation
-
This compound and its five analogs (purity ≥ 99%)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate buffer components
-
A validated stability-indicating HPLC-UV/MS system. A C18 or phenyl-hexyl column is often suitable for separating aromatic compounds.[11]
Forced Degradation Experimental Workflow
The following diagram illustrates the workflow for the forced degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijfmr.com [ijfmr.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-benzyl-4-bromoaniline for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of N-benzyl-4-bromoaniline. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to provide a framework of scientific integrity and operational excellence. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental health.
Part 1: Core Directive: Hazard Profile & Foundational Safety
A comprehensive understanding of a compound's hazard profile is the bedrock of its safe management. This compound is a halogenated aromatic amine, a chemical class that demands rigorous handling and disposal protocols due to its potential health and environmental effects. Its properties dictate that it cannot be treated as general chemical waste.
The primary directive is absolute segregation . As a brominated organic compound, this compound is classified as a halogenated organic waste .[1][2] This classification is crucial because halogenated compounds require specific disposal methods, typically high-temperature incineration at a licensed hazardous waste facility, to prevent the formation of persistent environmental pollutants.[1] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal and violates regulatory standards.[3]
| Property & Hazard Profile: this compound | |
| CAS Number | 2879-83-6[4][5] |
| Molecular Formula | C₁₃H₁₂BrN[4] |
| Physical State | Solid (Powder/Crystal) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation |
| Related Compound Hazards | The parent compound, 4-bromoaniline, is harmful if swallowed, toxic in contact with skin or if inhaled, may cause organ damage through prolonged exposure, and is very toxic to aquatic life.[6] Aniline compounds are classified by the EPA as probable human carcinogens (Group B2).[7] |
| Disposal Classification | Halogenated Organic Hazardous Waste[1][8][9] |
Part 2: Scientific Integrity: Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and chemical hazards. Its use should be predicated on a risk assessment that considers the specific tasks of handling and disposal. The choice of PPE is not arbitrary; it is a scientifically validated system to prevent routes of exposure.
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[10][11] When handling larger quantities or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[11][12][13]
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact, consulting a glove compatibility chart is essential.[11] Given the toxicity of related anilines, double-gloving is a recommended best practice to prevent contamination of the inner glove.[10] Contaminated outer gloves should be removed and disposed of as hazardous waste.[10]
-
Body Protection : A long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of contamination, such as cleaning up spills, a chemical-resistant apron or suit should be utilized.[14] All protective clothing must be removed before leaving the laboratory area.
-
Respiratory Protection : All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation exposure.[15][6]
The selection of PPE is guided by the hierarchy of controls, which prioritizes more effective, systemic safety measures over reliance on individual compliance.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Part 3: Authoritative Grounding: Step-by-Step Disposal Protocol
The disposal of this compound must be a deliberate, documented process managed in strict accordance with institutional and national regulations.[15] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[15][16]
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Stream : At the point of generation, definitively identify any solid waste, contaminated consumables (e.g., weigh boats, gloves, wipes), or solutions containing this compound as "Halogenated Organic Waste."
-
Select a Waste Container :
-
Label the Container :
-
Accumulate Waste :
-
Keep the waste container closed at all times except when actively adding waste.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and ideally within secondary containment to control any potential leaks.
-
-
Arrange for Disposal :
Caption: The four-step workflow for proper chemical waste disposal.
Part 4: Trustworthiness: Emergency Procedures
Preparedness is the key to mitigating the impact of accidental spills or exposures. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Protocol: Incidental Spill Cleanup (Solid Material)
This procedure is for small, manageable spills only. For large or unmanageable spills, evacuate the area and contact EHS or emergency services immediately.[17]
-
Alert Personnel : Immediately notify others in the vicinity to ensure they avoid the area.[18]
-
Don PPE : Before approaching the spill, put on the required PPE: chemical splash goggles, double nitrile gloves, and a lab coat.[18]
-
Contain Spread : Prevent the powder from becoming airborne. Gently cover the spill with a paper towel dampened with water.[17] Do not use a dry towel or brush, as this can create dust.
-
Collect Material : Carefully sweep the absorbed/dampened material from the outside edge inward into a dustpan or onto a stiff piece of cardboard.[17]
-
Package Waste : Place the collected material and all contaminated cleaning supplies (gloves, towels, etc.) into a sealed, leak-proof container. Label it as "Hazardous Waste" containing this compound.[18]
-
Decontaminate : Wash the spill area with soap and water. If the material is highly toxic, the rinse water should also be collected as hazardous waste.[18]
-
Report : Inform your supervisor or principal investigator of the incident.
Protocol: Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical professionals.[6]
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. pppmag.com [pppmag.com]
- 11. hsa.ie [hsa.ie]
- 12. epa.gov [epa.gov]
- 13. americanchemistry.com [americanchemistry.com]
- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety and Operations Guide for Handling N-benzyl-4-bromoaniline
As a Senior Application Scientist, it is my priority to ensure that your engagement with our products is not only successful but, more importantly, safe. This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of N-benzyl-4-bromoaniline. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data, to protect you and your colleagues.
Understanding the Hazard: Why Caution is Critical
This compound and its structural analogs, such as 4-bromoaniline, are compounds that demand respect and careful handling. The primary hazards associated with this compound include:
-
Acute Toxicity : It is harmful if swallowed and can be toxic if it comes into contact with the skin or is inhaled.[1] Absorption through the skin can lead to systemic toxicity.[2]
-
Organ Damage : There is a risk of damage to organs through prolonged or repeated exposure.[3]
-
Irritation : It is known to cause skin and serious eye irritation.[1][4]
-
Methemoglobinemia : A significant concern with aniline compounds is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[5][6] The onset of these symptoms can be delayed for several hours.[1][6]
-
Environmental Hazard : This compound is very toxic to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.[7]
Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Lab Coat | Respiratory Protection |
| Weighing/Handling Solid | Nitrile or Neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Flame-resistant lab coat | NIOSH-approved respirator if not in a fume hood |
| Preparing Solutions | Nitrile or Neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Running Reactions | Nitrile or Neoprene gloves | Chemical splash goggles | Lab coat | Work in a certified chemical fume hood |
| Work-up/Purification | Nitrile or Neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Nitrile or Neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
Causality Behind PPE Choices:
-
Gloves : Nitrile or neoprene gloves provide adequate protection against incidental contact.[3] Given the toxicity upon skin contact, gloves must be inspected before use and changed immediately if contaminated.[7]
-
Eye and Face Protection : Safety glasses are the minimum requirement, but chemical splash goggles are strongly recommended, especially when handling solutions.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[7]
-
Protective Clothing : A standard lab coat is sufficient for low-risk operations. However, a chemical-resistant apron should be worn over the lab coat during solution preparation and work-up procedures to provide an additional barrier against spills.[8]
-
Respiratory Protection : this compound is a solid, but dust can be generated during handling.[9] All handling of the solid and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure and ensure a safe operational environment from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Designate and Prepare a Work Area : All work with this compound must be conducted within a certified chemical fume hood to control exposure.[9] Before starting, ensure the work area is clean and uncluttered.
-
Don Appropriate PPE : Refer to the PPE table above and don all necessary protective equipment before handling the chemical.
-
Assemble Materials : Gather all necessary chemicals, solvents, glassware, and equipment before you begin. This minimizes the need to move in and out of the designated work area, reducing the risk of spreading contamination.
-
Weighing the Compound :
-
Perform this task in the fume hood to contain any dust.
-
Use a disposable weighing boat or line the balance with weighing paper.
-
Handle the container of this compound with care to avoid generating dust.
-
Close the primary container immediately after weighing.
-
-
Preparing Solutions :
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Conducting the Experiment :
-
Keep all reaction vessels clearly labeled and within the fume hood.
-
Maintain constant vigilance over the reaction, especially if it is heated or stirred.
-
-
Decontamination :
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A preliminary rinse with a suitable solvent (e.g., acetone or ethanol) can be collected as hazardous waste.
-
Wipe down the surfaces of the fume hood and any contaminated equipment with a suitable decontaminating solution.
-
-
Waste Disposal :
-
Solid Waste : Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : All solutions containing this compound, including reaction mixtures and solvent rinses, must be disposed of in a properly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being disposed of or recycled according to your institution's policies.
-
-
Doffing PPE :
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Gloves should be removed last, turning them inside out as you do so.
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
-
Personal Hygiene :
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spills : Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Sweep or scoop up the material into a suitable container for disposal.[9][10] Avoid generating dust.[9] For large spills, evacuate the laboratory and contact your institution's emergency response team.
By integrating these safety measures into your standard operating procedures, you can confidently and safely work with this compound, ensuring both the integrity of your research and the well-being of your team.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. technopharmchem.com [technopharmchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. p-BROMOANILINE [training.itcilo.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
